HSL-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H12BrF3O3 |
|---|---|
分子量 |
437.2 g/mol |
IUPAC 名称 |
[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl] 5-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H12BrF3O3/c21-17-3-1-2-13-10-14(6-9-16(13)17)19(26)27-11-18(25)12-4-7-15(8-5-12)20(22,23)24/h1-10H,11H2 |
InChI 键 |
PDGBOBDUBYZMRX-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
HSL-IN-1: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSL-IN-1, also known as compound 24b, has emerged as a pivotal research tool in the study of metabolic diseases.[1][2] This potent and orally active small molecule inhibitor of Hormone-Sensitive Lipase (HSL) offers a precise means to investigate the intricate role of lipolysis in conditions such as dyslipidemia and type 2 diabetes.[1] Developed to mitigate the bioactivation liability of earlier inhibitors, this compound represents a significant advancement in the field.[3] This document provides a comprehensive technical overview of its discovery, mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.
Introduction to Hormone-Sensitive Lipase (HSL)
Hormone-Sensitive Lipase is a key intracellular enzyme that plays a central role in the mobilization of stored fats.[4][5] Primarily located in adipose tissue, HSL is crucial for the hydrolysis of triglycerides and diacylglycerols, a process that releases free fatty acids (FFAs) and glycerol (B35011) into the bloodstream to be used for energy.[4] The activity of HSL is under tight hormonal control; it is stimulated by catecholamines like adrenaline and suppressed by insulin (B600854).[4][5] In metabolic disorders characterized by insulin resistance, the regulation of HSL is often impaired, leading to excessive FFA release, which can contribute to the progression of the disease.[2] This central role in lipid metabolism makes HSL a compelling therapeutic target.[4]
Discovery and Development of this compound
This compound was developed as a potent and selective inhibitor of HSL with an improved safety profile.[6] A key objective during its development was to reduce the potential for the formation of reactive metabolites, a common challenge in drug development.[4][7] This was achieved by modifying a lead compound to enhance its metabolic stability.[4] The resulting molecule, this compound, is a valuable pharmacological tool for both in vitro and in vivo studies due to its high potency and oral bioavailability.[1]
Mechanism of Action
This compound exerts its inhibitory effect through direct interaction with the HSL enzyme.[1] It is believed to act as a competitive inhibitor, binding to the active site of HSL and thereby blocking the access of its substrate, primarily diacylglycerol.[3] This inhibition of HSL's enzymatic activity is the primary mechanism by which this compound reduces lipolysis, leading to a decrease in the release of free fatty acids and glycerol from adipocytes.[3]
Signaling Pathway of HSL Activation and Inhibition by this compound
The canonical activation of HSL is initiated by hormonal signals, such as catecholamines, which bind to β-adrenergic receptors on the surface of adipocytes. This triggers a signaling cascade that leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates HSL, causing its translocation from the cytosol to the lipid droplet, where it can exert its lipolytic activity. This compound directly inhibits the enzymatic function of HSL at the lipid droplet.
Caption: HSL activation pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 | 2 nM | Recombinant Human HSL | [3][6][8] |
| Metabolic Stability | High | Rat Liver Microsomes | [6] |
| Table 1: In Vitro Potency and Stability of this compound |
| Parameter | Dose | Effect | Species | Reference |
| Antilipolytic Effect | 3 mg/kg, p.o. (single dose) | Significantly reduced plasma glycerol levels | Male Wistar Rats | [3][6] |
| Cmax | 3 mg/kg, p.o. (single dose) | 3.35 µg/mL | Male Wistar Rats | [6] |
| AUC | 3 mg/kg, p.o. (single dose) | 19.65 µg·h/mL | Male Wistar Rats | [6] |
| Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Rats |
| Inhibitor | IC50 (Human HSL) | Reference |
| This compound | 2 nM | [2] |
| NNC0076-0079 | 110 nM | [2] |
| Hi 76-0079 | 100 nM | [2] |
| 5-bromothiophene-2-boronic acid | 17 nM | [2] |
| Table 3: Comparative In Vitro Potency of HSL Inhibitors |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
In Vitro HSL Inhibition Assay (Fluorescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against HSL.[4]
Materials:
-
Recombinant human HSL enzyme
-
Fluorescent substrate (e.g., 2-O-(4-methylumbelliferyl)oleate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0, with EDTA, DTT, and fatty acid-free BSA)
-
This compound
-
DMSO
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Enzyme Addition: Add a fixed amount of recombinant human HSL enzyme to each well of a 96-well plate.
-
Pre-incubation: Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme. Pre-incubate for 30 minutes at room temperature to allow for binding.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.[2]
-
Measurement: Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Antilipolytic Activity in Rats
This protocol assesses the ability of this compound to inhibit lipolysis in a living organism.[4]
Animal Model:
-
Male Wistar rats (7-8 weeks old, 200-250 g)
Procedure:
-
Acclimatization: House the animals under standard conditions for at least one week before the experiment.
-
Dosing: Fast the rats overnight. Prepare a formulation of this compound suitable for oral administration (e.g., suspension in 0.5% methylcellulose). Administer a single oral dose of this compound or vehicle control.
-
Sample Collection: Collect blood samples from the tail vein at various time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Process the blood samples to obtain plasma.
-
Biochemical Analysis: Analyze the plasma samples for glycerol and free fatty acid concentrations.
-
Data Analysis: Compare the plasma glycerol and FFA levels in the this compound treated group to the vehicle-treated group to determine the extent and duration of the antilipolytic effect.
Experimental Workflow for HSL Inhibitor Discovery and Characterization
The discovery and development of a selective HSL inhibitor like this compound follows a structured workflow.
Caption: Workflow for the discovery and characterization of HSL inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of Hormone-Sensitive Lipase, making it an invaluable tool for researchers investigating lipid metabolism and related metabolic disorders.[3][8] Its development journey, focusing on reducing bioactivation liability, serves as a successful example of lead optimization in drug discovery.[1] The comprehensive data and protocols presented in this guide are intended to support the scientific community in utilizing this compound to further unravel the complexities of metabolic diseases and to explore novel therapeutic strategies targeting HSL. Further investigation into the selectivity profile and downstream effects of this compound will be crucial for a complete understanding of its therapeutic potential.[1]
References
HSL-IN-1: A Technical Guide for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin (B600854) resistance, dyslipidemia, and central obesity, presents a significant global health challenge. A key contributor to the pathophysiology of this syndrome is the dysregulation of adipose tissue lipolysis, primarily mediated by hormone-sensitive lipase (B570770) (HSL). Elevated HSL activity leads to an excessive release of free fatty acids (FFAs) into circulation, exacerbating insulin resistance and contributing to ectopic lipid deposition. HSL-IN-1, a potent and selective inhibitor of HSL, has emerged as a critical pharmacological tool for investigating the role of this enzyme in metabolic diseases and as a potential therapeutic lead. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction to Hormone-Sensitive Lipase and its Role in Metabolic Syndrome
Hormone-sensitive lipase is a key intracellular enzyme that catalyzes the hydrolysis of triacylglycerols and diacylglycerols in adipose tissue, releasing FFAs and glycerol (B35011).[1] This process, known as lipolysis, is tightly regulated by hormones; catecholamines stimulate HSL activity via the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, while insulin potently inhibits it.[1][2]
In metabolic syndrome, characterized by insulin resistance, the anti-lipolytic action of insulin is impaired.[3] This leads to unchecked HSL activity and an overabundance of circulating FFAs.[3] These excess FFAs contribute to insulin resistance in skeletal muscle and the liver, creating a vicious cycle that perpetuates metabolic dysregulation.[4] Therefore, inhibition of HSL presents a promising therapeutic strategy for mitigating the adverse effects of excessive lipolysis in metabolic syndrome.[3]
This compound: A Potent and Selective HSL Inhibitor
This compound (also known as compound 24b) is a potent and orally active small molecule inhibitor of HSL. It was developed with a focus on reducing reactive metabolite liability, a critical aspect of drug development. Its high potency and selectivity make it an invaluable tool for both in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of HSL.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System |
| IC50 | 2 nM | Recombinant Human HSL |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Species | Dosing |
| Cmax | 3.35 µg/mL | Male Wistar Rats | 3 mg/kg, p.o., single dose |
| AUC | 19.65 µg·h/mL | Male Wistar Rats | 3 mg/kg, p.o., single dose |
Table 3: In Vivo Pharmacodynamic Effects of this compound and Other Selective HSL Inhibitors
| Compound | Animal Model | Dose | Effect on Plasma Glycerol | Effect on Plasma FFA | Effect on Plasma Glucose |
| This compound | Male Wistar Rats | 3 mg/kg, p.o. | Significantly reduced | - | - |
| Selective HSL Inhibitor | Streptozotocin-induced diabetic rats | - | Similar reductions to other species | Species-dependent effects | Reduced hyperglycemia |
| NNC0076-0079 | ob/ob mice | 30 mg/kg, p.o. | ↓ 73% | ↓ 52% | - |
| NNC0076-0079 | Sprague Dawley rat | 30 mg/kg, p.o. | ↓ 59% | ↓ 36% | - |
Note: Quantitative in vivo data for this compound in metabolic syndrome models is limited in publicly available literature. The data for NNC0076-0079, another selective HSL inhibitor, is provided for context.
Signaling Pathways and Mechanism of Action
The canonical signaling pathway leading to HSL activation involves hormonal stimulation (e.g., by catecholamines) of G-protein coupled receptors, which activates adenylyl cyclase to produce cAMP. cAMP then activates PKA, which in turn phosphorylates and activates HSL, leading to its translocation to the lipid droplet. This compound exerts its inhibitory effect by directly targeting the active site of HSL, preventing the hydrolysis of its substrates.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are representative protocols for key in vitro, ex vivo, and in vivo experiments.
In Vitro HSL Inhibition Assay (Fluorescence-Based)
This assay determines the direct inhibitory effect of this compound on HSL enzyme activity.
Materials:
-
Recombinant human HSL enzyme
-
This compound
-
Fluorescent lipase substrate (e.g., a derivative of 1,3-diglyceride)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing fatty acid-free BSA)
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the this compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (<1%).
-
Add a fixed amount of recombinant human HSL enzyme to each well of the 384-well plate.
-
Add the diluted this compound or vehicle control to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Ex Vivo Lipolysis Assay in Adipose Tissue Explants
This protocol measures the effect of this compound on basal and stimulated lipolysis in a more physiologically relevant setting.
Materials:
-
Freshly harvested adipose tissue (e.g., epididymal fat pads from rodents)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA and 5 mM glucose
-
This compound (stock solution in DMSO)
-
β-adrenergic agonist (e.g., isoproterenol)
-
Glycerol and FFA assay kits
-
24-well tissue culture plates
Procedure:
-
Immediately place freshly harvested adipose tissue in warm KRB buffer.
-
Mince the tissue into small fragments (explants) of approximately 10-20 mg.
-
Wash the explants several times with fresh KRB buffer.
-
Place one explant per well in a 24-well plate containing KRB buffer.
-
Pre-incubate for 30-60 minutes at 37°C.
-
Replace the buffer with fresh KRB buffer containing the desired concentrations of this compound or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
To stimulate lipolysis, add a β-adrenergic agonist (e.g., 10 µM isoproterenol). For basal lipolysis, add vehicle.
-
Incubate for 1-2 hours at 37°C.
-
Collect the incubation medium for analysis of glycerol and FFA content.
In Vivo Administration and Analysis in a Rodent Model of Type 2 Diabetes (e.g., db/db mice)
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a genetic model of obesity and type 2 diabetes.
Vehicle Formulation: A common vehicle for oral administration of this compound is a suspension in:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)[3]
Procedure:
-
Animal Model: Use male db/db mice and their lean littermates as controls.
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Grouping: Randomly assign db/db mice to a vehicle control group and this compound treatment groups (e.g., 10 and 30 mg/kg/day). Include a lean control group receiving the vehicle.
-
Dosing: Administer this compound or vehicle once daily by oral gavage for a predefined period (e.g., 4-8 weeks).
-
Monitoring:
-
Monitor body weight, food, and water intake regularly.
-
Measure fasting and non-fasting blood glucose levels weekly.
-
Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
-
Terminal Endpoint Analysis:
-
At the end of the treatment period, collect terminal blood samples for the analysis of plasma insulin, FFAs, triglycerides, and glycerol.
-
Collect and weigh adipose tissue depots, liver, and skeletal muscle for further analysis (e.g., histology, gene expression).
-
Conclusion
This compound is a powerful and selective tool for investigating the role of HSL in metabolic syndrome. Its high potency and oral bioavailability make it suitable for a wide range of in vitro, ex vivo, and in vivo studies. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of HSL inhibition in metabolic diseases. Further research is warranted to fully elucidate the quantitative in vivo effects of this compound in various models of metabolic syndrome to solidify its position as a lead compound for clinical development.
References
HSL-IN-1: A Comprehensive Technical Guide for its Application as a Chemical Probe for Hormone-Sensitive Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hormone-Sensitive Lipase (B570770) (HSL) is a key enzyme in the mobilization of fatty acids from stored triglycerides, playing a critical role in energy homeostasis. Its dysregulation is implicated in various metabolic disorders, making it a significant therapeutic target. HSL-IN-1 has emerged as a potent and orally active inhibitor of HSL, serving as a valuable chemical probe for studying lipid metabolism. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Hormone-Sensitive Lipase (HSL), encoded by the LIPE gene in humans, is an intracellular neutral lipase that preferentially hydrolyzes diacylglycerols and cholesteryl esters.[1][2] In adipose tissue, HSL is a key player in the catabolism of stored triglycerides, a process known as lipolysis.[3] The activity of HSL is tightly regulated by hormones. Catecholamines, such as epinephrine, stimulate HSL activity through a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), while insulin (B600854) exhibits an inhibitory effect.[3][4]
This compound (also known as compound 24b) is a potent and orally bioavailable small molecule inhibitor of HSL.[5][6] It offers a significant improvement over earlier HSL inhibitors by having a reduced liability for bioactivation.[1] This makes this compound an excellent tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of HSL.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HSL.[1] It is believed to act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.[5][7] HSL activity is initiated by hormonal stimulation (e.g., catecholamines) binding to G-protein coupled receptors, which activates adenylyl cyclase to produce cAMP.[2] cAMP then activates PKA, which in turn phosphorylates and activates HSL, leading to its translocation to the lipid droplet.[2] this compound intervenes at this final enzymatic step, blocking the hydrolysis of diacylglycerol to monoacylglycerol and thereby reducing the release of free fatty acids and glycerol (B35011) from adipocytes.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and provide a comparison with other known HSL inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| IC50 | 2 nM | Biochemical assay with purified human HSL using p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate.[6][8][9][10] |
Table 2: Comparative In Vitro Potency of Selected HSL Inhibitors
| Inhibitor | IC50 (nM) | Target | Assay Type |
| This compound | 2 | Human HSL | Colorimetric (pNPB Substrate)[11] |
| BAY 59-9435 | 23 | Human HSL | Not specified[11] |
| (2-benzyloxy-5-chlorophenyl)boronic acid | 17 | HSL | Not specified[11] |
| NNC0076-0079 (Hi 76-0079) | 110 | Human HSL | Fluorescence-based[11] |
Signaling Pathways and Experimental Workflows
Hormonal Regulation of Lipolysis and this compound Inhibition
The following diagram illustrates the signaling cascade leading to HSL activation and the point of intervention by this compound.
Experimental Workflow: In Vitro HSL Inhibition Assay
This diagram outlines the typical steps for determining the IC50 value of this compound in a biochemical assay.
Experimental Workflow: Cell-Based Lipolysis Assay
The following workflow describes the key steps to assess the effect of this compound on lipolysis in adipocytes.
Detailed Experimental Protocols
In Vitro Colorimetric HSL Activity Assay
This protocol is adapted from methodologies used to determine the in vitro potency of HSL inhibitors.[8][9]
-
Principle: This assay measures the enzymatic activity of HSL through the hydrolysis of the chromogenic substrate p-nitrophenyl butyrate (pNPB). The product, p-nitrophenol, is yellow and can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol production is proportional to HSL activity.
-
Materials:
-
Purified human HSL
-
This compound
-
p-Nitrophenyl butyrate (pNPB)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mg/mL BSA
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the final desired concentrations in the assay.
-
Assay Setup:
-
Add 2 µL of the this compound dilutions or DMSO (for vehicle control) to the wells of a 96-well plate.[9]
-
Add 178 µL of Assay Buffer to each well.[9]
-
Add 10 µL of diluted HSL enzyme solution to each well.[9]
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[1][9]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.[8]
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.[8]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
-
Cell-Based Lipolysis Assay (Glycerol Release)
This protocol is designed to measure the effect of this compound on stimulated lipolysis in cultured adipocytes.[1][12]
-
Principle: Lipolysis results in the release of glycerol and free fatty acids into the culture medium. The amount of glycerol released is a direct measure of lipolytic activity.
-
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes)
-
Krebs-Ringer-HEPES (KRH) buffer with 2% BSA
-
This compound
-
Lipolytic agent (e.g., Isoproterenol)
-
Glycerol assay kit
-
96-well culture plates
-
-
Procedure:
-
Cell Culture: Culture and differentiate adipocytes in 96-well plates.
-
Pre-incubation:
-
Stimulation of Lipolysis:
-
Add a known lipolytic agent, such as isoproterenol (B85558) (final concentration of 10 µM), to the appropriate wells to induce lipolysis.[12]
-
For basal lipolysis measurement, add vehicle instead.
-
Incubate for 1-3 hours at 37°C.[13]
-
-
Sample Collection and Analysis:
-
Normalization and Data Analysis:
-
Ex Vivo Adipose Tissue Lipolysis Assay
This protocol measures the impact of this compound on lipolysis in fresh adipose tissue explants.[14]
-
Principle: Similar to the cell-based assay, this protocol quantifies the release of glycerol and free fatty acids from adipose tissue slices to determine the inhibitory effect of this compound.
-
Materials:
-
Freshly harvested adipose tissue
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA and 5 mM glucose
-
This compound
-
Isoproterenol or other β-adrenergic agonist
-
Glycerol and free fatty acid assay kits
-
24-well tissue culture plates
-
Shaking water bath or incubator at 37°C with 5% CO2
-
-
Procedure:
-
Tissue Preparation:
-
Immediately place freshly harvested adipose tissue in warm KRB buffer.
-
Mince the tissue into small fragments (explants) of approximately 10-20 mg.[14]
-
-
Pre-incubation and Treatment:
-
Stimulation of Lipolysis:
-
Sample Collection and Analysis:
-
Collect the incubation medium for analysis of glycerol and FFA content.[14]
-
Measure glycerol and FFA concentrations using commercial kits.
-
-
Normalization:
-
Normalize the glycerol and FFA release to the weight of the tissue explant.[14]
-
-
Selectivity and Off-Target Effects
While this compound is a potent HSL inhibitor, its selectivity profile against other lipases, such as adipose triglyceride lipase (ATGL) and monoglyceride lipase (MGL), has not been extensively reported in publicly available literature.[15] The Chemical Probes Portal notes that the selectivity of this compound, particularly against other serine hydrolases, would benefit from further characterization.[10][16] Researchers should be mindful of potential off-target effects, especially at higher concentrations, and are encouraged to use appropriate controls, such as structurally distinct HSL inhibitors or genetic knockdown of HSL, to validate on-target activity.[16]
Conclusion
This compound is a powerful and highly potent chemical probe for investigating the multifaceted roles of Hormone-Sensitive Lipase in lipid metabolism and signaling. Its oral bioavailability and improved safety profile make it a valuable tool for both in vitro and in vivo research. This guide provides the essential technical information and detailed protocols to facilitate the effective use of this compound by researchers in academia and the pharmaceutical industry, ultimately aiding in the exploration of new therapeutic strategies for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for in vivo Studies with HSL-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (B570770) (HSL) is a critical intracellular enzyme that plays a key role in the mobilization of fatty acids from stored triglycerides in adipose tissue.[1][2] The activity of HSL is hormonally regulated, being stimulated by catecholamines and inhibited by insulin.[1][3] Dysregulation of HSL is implicated in various metabolic disorders, making it an attractive therapeutic target.[1] HSL-IN-1 is a potent and orally active inhibitor of HSL with an IC50 of 2 nM.[4][5] These application notes provide detailed protocols for the in vivo use of this compound in rodent models to study its effects on lipid metabolism.
Mechanism of Action
This compound is a potent inhibitor of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of stored fats.[5] Under normal physiological conditions, hormones like catecholamines stimulate HSL activity through a signaling cascade involving protein kinase A (PKA).[5][6] this compound directly inhibits the enzymatic activity of HSL, thereby blocking the hydrolysis of diacylglycerol and reducing the release of free fatty acids and glycerol (B35011) from adipose tissue.[6] This targeted action makes this compound a valuable tool for investigating the role of HSL in metabolic diseases.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a similar HSL inhibitor, NNC0076-0079, in rodent models.
Table 1: this compound In Vivo Pharmacological Data (Rat Model) [1][4][8]
| Parameter | Value | Species | Administration | Dosage | Observed Effect |
| Cmax | 3.35 µg/mL | Male Wistar Rat | Oral gavage (single dose) | 3 mg/kg | Significantly reduced plasma glycerol levels. |
| AUC | 19.65 µg·h/mL | Male Wistar Rat | Oral gavage (single dose) | 3 mg/kg | Significantly reduced plasma glycerol levels. |
Table 2: NNC0076-0079 In Vivo Data (Mouse Model) [1][9]
| Parameter | Value | Species | Administration | Dosage | Observed Effect |
| Glycerol Reduction | ~30-75% | ob/ob mice | Oral | 30 mg/kg | Lowered circulating glycerol levels. |
| FFA Reduction | Variable | ob/ob mice | Oral | 30 mg/kg | Lowered circulating free fatty acid levels. |
| Duration of Action | ~3 hours | Rats (similar effect in mice) | Oral | 30 mg/kg | Glycerol lowering effect. |
Signaling Pathway and Experimental Workflow
Caption: HSL signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for in vivo this compound studies in mice.
Experimental Protocols
Preparation of this compound Dosing Solution
Due to the hydrophobic nature of this compound, a specific vehicle is required for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Prepare a 12.5 mg/mL stock solution of this compound in DMSO.[1]
-
Prepare Vehicle Solution: The recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Prepare Final Dosing Solution:
-
For a final concentration of 1.25 mg/mL, add 100 µL of the 12.5 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix again.[1]
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]
-
The working solution for in vivo experiments should be prepared fresh on the same day of use.[4]
-
In Vivo Efficacy Study in Mice
This protocol describes a typical study to evaluate the acute effects of this compound on plasma glycerol and free fatty acid levels in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
-
This compound dosing solution (prepared as described above)
-
Vehicle solution
-
1 mL syringes with gavage needles
-
Animal scale
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.[1] House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) before dosing to establish a baseline for lipolysis.
-
Grouping and Dosing:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at a specific dose).
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer the this compound solution or vehicle control via oral gavage. A typical dose for a similar compound in mice is 30 mg/kg, while a 3 mg/kg dose has been used for this compound in rats.[1][4][9] Dose optimization may be necessary.
-
Gently insert the gavage needle into the esophagus and deliver the calculated volume.[1]
-
Observe the mouse for any signs of distress during and after the procedure.[1]
-
-
Post-Administration Monitoring: Monitor the animals for any adverse effects.[1]
-
Sample Collection:
-
Collect blood samples at desired time points (e.g., 1, 2, and 3 hours post-dose) to measure plasma glycerol and free fatty acid levels.[1]
-
Blood can be collected via tail vein or retro-orbital sinus into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Biochemical Analysis:
-
Analyze plasma samples for glycerol and free fatty acid concentrations using commercially available assay kits.
-
-
Data Analysis:
-
Compare the plasma glycerol and free fatty acid levels between the this compound treated group and the vehicle control group at each time point.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Conclusion
This compound is a potent and orally bioavailable inhibitor of HSL, making it a valuable tool for studying lipid metabolism in vivo.[4][7] The protocols outlined in these application notes provide a framework for researchers to investigate the pharmacological effects of this compound in rodent models. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of HSL inhibition in metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. novonordisk.com [novonordisk.com]
HSL-IN-1 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (B570770) (HSL) is a critical intracellular enzyme that plays a key role in the mobilization of fatty acids from stored triglycerides, primarily in adipose tissue.[1][2] Its activity is a crucial control point in lipid metabolism and energy homeostasis.[3][4] The dysregulation of HSL is implicated in various metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, making it a significant therapeutic target.[3][5][6] HSL-IN-1, also known as compound 24b, is a potent, selective, and orally active inhibitor of HSL.[3][7] It serves as an invaluable pharmacological tool for investigating the physiological roles of HSL and for exploring the therapeutic potential of HSL inhibition.[3][5] These application notes provide detailed protocols for the use of this compound in cell-based assays to study lipolysis.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the active site of the HSL enzyme.[3] By binding to this site, it competitively prevents the substrate, primarily diacylglycerol (DAG), from accessing the catalytic machinery of the enzyme, thereby blocking its hydrolysis.[3][8] This leads to a reduction in the release of free fatty acids (FFAs) and glycerol (B35011) from adipocytes.[3][8] The canonical activation of HSL is initiated by hormonal stimulation (e.g., by catecholamines) via the β-adrenergic receptor/cAMP/Protein Kinase A (PKA) pathway.[8] PKA phosphorylates HSL, causing its translocation from the cytosol to the lipid droplet, where it becomes active.[3][8] this compound intervenes at this final enzymatic step.[8]
Data Presentation
The following tables summarize key quantitative data for this compound, essential for experimental design.
Table 1: In Vitro Potency and Properties of this compound
| Parameter | Value | Species/System | Source(s) |
| IC50 | 2 nM | Recombinant Human HSL | [7][8][9] |
| Solubility in DMSO | 12.5 mg/mL (28.63 mM) | - | [9] |
| Metabolic Stability | High | Rat Liver Microsomes | [7] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [9] |
| 4°C | 2 years | [9] | |
| DMSO Stock Solution | -80°C | 6 months | [7][9] |
| -20°C | 1 month | [7][9] |
Table 3: In Vivo Antilipolytic Effects in Rats
| Dose (p.o., single) | Effect | Pharmacokinetic Parameters | Source(s) |
| 3 mg/kg | Significantly reduced plasma glycerol levels | Cmax: 3.35 µg/mL; AUC: 19.65 µg·h/mL | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HSL signaling pathway and a general workflow for a cell-based lipolysis assay using this compound.
Caption: HSL signaling pathway and point of inhibition by this compound.
Caption: Workflow for an adipocyte lipolysis assay.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 436.58 g/mol )
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 436.58 g/mol * (1000 mg / 1 g) = 4.366 mg
-
-
Weigh Powder: Carefully weigh out approximately 4.37 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.[9]
-
Mix Thoroughly: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[7][9]
Protocol 2: In Vitro Adipocyte Lipolysis Assay
This protocol details a method to measure the inhibitory effect of this compound on stimulated lipolysis in differentiated 3T3-L1 adipocytes by quantifying glycerol release.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other suitable adipocyte cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% Bovine Serum Albumin (BSA) and 5 mM glucose
-
10 mM this compound stock solution in DMSO
-
Isoproterenol (B85558) (or other β-adrenergic agonist)
-
Glycerol and Free Fatty Acid assay kits
-
96-well tissue culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation two days post-confluence using a standard differentiation cocktail (e.g., DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 1.7 µM insulin).[10]
-
Maintain differentiation and allow cells to mature into adipocytes with visible lipid droplets (typically 8-10 days).[10]
-
-
Cell Treatment:
-
Seed mature adipocytes in a 96-well plate.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells for 1 hour at 37°C with KRB buffer containing 2% BSA and various concentrations of this compound (e.g., a serial dilution from 10 µM down to the low nM range).[10][11]
-
Include a vehicle control containing the same final concentration of DMSO (ideally ≤ 0.1%).[9]
-
-
Stimulation of Lipolysis:
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well.
-
Quantify the amount of glycerol and/or FFAs released into the medium using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.[10]
-
-
Data Analysis:
-
Generate a standard curve for glycerol/FFA.
-
Calculate the concentration of glycerol/FFA in each sample.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the dose-dependent inhibition and calculate the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Insufficient inhibitor concentration; Low HSL expression in the cell line; Problems with the lipolysis assay itself. | Confirm HSL expression via Western blot or qPCR. Increase this compound concentration. Verify the activity of the lipolytic stimulus and the assay reagents.[11] |
| High background/variability | Inconsistent cell density or passage number; Reagent preparation variability. | Standardize cell seeding densities and use cells within a defined passage number range. Prepare fresh dilutions of this compound for each experiment.[11] |
| Unexpected cell toxicity | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration with maximal HSL inhibition and minimal toxicity. Use the lowest effective concentration.[11] |
Conclusion
This compound is a potent and valuable research tool for studying the role of Hormone-Sensitive Lipase in lipid metabolism.[3][5] Its high potency and oral bioavailability also make it a significant compound for in vivo studies.[3] The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays, enabling further elucidation of HSL's role in metabolic health and disease. Careful experimental design, including appropriate controls, is crucial for distinguishing on-target from potential off-target effects.[11]
References
- 1. scbt.com [scbt.com]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for HSL-IN-1 in 3T3-L1 Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (HSL) is a key enzyme in the mobilization of fatty acids from adipose tissue, catalyzing the hydrolysis of diacylglycerol in the final stages of lipolysis.[1][2] Its activity is under tight hormonal control, primarily stimulated by catecholamines via the cAMP-dependent protein kinase A (PKA) pathway and inhibited by insulin.[2] Dysregulation of HSL activity is implicated in metabolic disorders such as obesity and type 2 diabetes, making it an attractive target for therapeutic intervention.
HSL-IN-1 is a potent and orally active small molecule inhibitor of HSL, with a reported IC50 of 2 nM for the recombinant human enzyme.[3] It acts as a direct, reversible inhibitor, likely competing with the substrate at the catalytic site of the enzyme.[1] By blocking HSL activity, this compound effectively reduces the release of free fatty acids and glycerol (B35011) from adipocytes, a process central to systemic lipid homeostasis.[1] These application notes provide detailed protocols for utilizing this compound in the well-established 3T3-L1 adipocyte model system to study its effects on lipolysis and related signaling pathways.
Data Presentation
The following table summarizes key in vitro and in vivo parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Species | Dosing/Conditions | Reference |
| IC50 | 2 nM | Recombinant Human HSL | In vitro enzyme assay | [3] |
| Cmax | 3.35 µg/mL | Male Wistar Rats | 3 mg/kg, p.o. | [3] |
| AUC | 19.65 µg·h/mL | Male Wistar Rats | 3 mg/kg, p.o. | [3] |
| Effect | Significantly reduced plasma glycerol levels | Male Wistar Rats | 3 mg/kg, p.o. | [3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of HSL action and the intervention point of this compound, as well as the general experimental workflow, the following diagrams are provided.
Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
Insulin (10 mg/mL stock in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture plates/flasks
Procedure:
-
Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 10% CO2. Do not allow cells to exceed 70% confluency during expansion.
-
Seeding for Differentiation: Seed preadipocytes in the desired culture plates at a density that will ensure they reach 100% confluency. Grow to confluency and maintain for an additional 2 days (Day 0).
-
Initiation of Differentiation (Day 0): Change the medium to "MDI Induction Medium" consisting of DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI Induction Medium with "Insulin Medium" (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin).
-
Maturation (Day 4 onwards): After another 48 hours, switch to "Adipocyte Maintenance Medium" (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Maintenance: Replace the Adipocyte Maintenance Medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between Day 8 and Day 12 post-induction.
Protocol 2: Assessment of this compound on Lipolysis (Glycerol Release Assay)
This protocol measures the inhibitory effect of this compound on isoproterenol-stimulated lipolysis by quantifying glycerol release into the culture medium.
Materials:
-
Mature 3T3-L1 adipocytes (Day 8-12)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) or similar assay buffer
-
This compound (stock solution in DMSO)
-
Isoproterenol (stock solution in water)
-
Glycerol Assay Kit (commercial)
-
96-well plates
Procedure:
-
Cell Preparation: Gently wash mature 3T3-L1 adipocytes twice with warm PBS.
-
Pre-incubation with Inhibitor: Add KRBB containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) to the wells. A vehicle control (DMSO) should be included. Incubate for 1 hour at 37°C.
-
Stimulation of Lipolysis: To induce lipolysis, add isoproterenol to a final concentration of 10 µM to the appropriate wells. Include a basal (unstimulated) control group that does not receive isoproterenol.
-
Incubation: Incubate the plate for 2-3 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Glycerol Measurement: Determine the glycerol concentration in the collected supernatants using a commercial glycerol assay kit, following the manufacturer's instructions.
-
Data Normalization: To account for variations in cell number, lyse the cells remaining in the wells and determine the total protein content using a BCA or similar protein assay. Normalize the glycerol release values to the total protein content for each well.
Protocol 3: Western Blot Analysis of HSL Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation state of HSL, a key indicator of its activation.
Materials:
-
Mature 3T3-L1 adipocytes
-
This compound
-
Isoproterenol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-HSL (Ser563, Ser660), anti-total HSL
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Treatment: Treat mature 3T3-L1 adipocytes with this compound and/or isoproterenol as described in Protocol 2. A shorter incubation time with isoproterenol (e.g., 15-30 minutes) is often sufficient to observe HSL phosphorylation.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated HSL and total HSL. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and express the level of phosphorylated HSL relative to the total HSL protein.
Conclusion
This compound is a valuable tool for investigating the role of Hormone-Sensitive Lipase in adipocyte biology and its implications for metabolic diseases. The protocols provided herein offer a framework for researchers to effectively utilize this compound in the 3T3-L1 adipocyte model. By employing these methods, scientists can further elucidate the downstream effects of HSL inhibition and explore its therapeutic potential. Careful experimental design, including appropriate dose-response studies and controls, will be crucial for generating robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Hormone Sensitive Lipase Phosphorylation and Colocalization with Lipid Droplets in Murine 3T3L1 and Human Subcutaneous Adipocytes via Automated Digital Microscopy and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSL-IN-1 in Ex Vivo Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme responsible for the hydrolysis of diacylglycerol and cholesteryl esters, playing a critical role in the mobilization of fatty acids from adipose tissue and in steroidogenesis within steroidogenic tissues.[1][2][3][4] The activity of HSL is tightly controlled by hormonal signals; it is activated by catecholamines via phosphorylation by Protein Kinase A (PKA) and inhibited by insulin.[1][4] Dysregulation of HSL activity is implicated in metabolic diseases such as obesity and type 2 diabetes, making it a compelling target for therapeutic drug development.[1][3][4]
HSL-IN-1 is a potent and selective inhibitor of HSL with a reported in vitro IC50 of 2 nM.[1] Its high potency and selectivity make it an invaluable chemical probe for investigating the physiological and pathophysiological roles of HSL in various tissues. These application notes provide detailed protocols for utilizing this compound in ex vivo tissue analysis, particularly for studying its effects on lipolysis in adipose tissue explants.
Data Presentation
Table 1: In Vitro and In Vivo Pharmacological Data of this compound
| Parameter | Value | Species/System | Dosing | Observed Effect |
| IC50 | 2 nM | Not Specified | N/A | N/A |
| Antilipolytic Effects | Significant reduction in plasma glycerol (B35011) levels | Male Wistar Rats | 3 mg/kg, p.o., single dose | Potent antilipolytic effects |
| Cmax | 3.35 µg/mL | Male Wistar Rats | 3 mg/kg, p.o., single dose | Good oral bioavailability |
| AUC | 19.65 µg·h/mL | Male Wistar Rats | 3 mg/kg, p.o., single dose | Good oral bioavailability |
This data is crucial for designing and interpreting ex vivo experiments.[1]
Table 2: Representative Data – Dose-Dependent Inhibition of Stimulated Glycerol Release by a Selective HSL Inhibitor (BAY) in Isolated Mouse Adipocytes
| Inhibitor Conc. (nM) | Isoproterenol (B85558) (10 µM) Stimulated Glycerol Release (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | ~90% |
| 10 | ~60% |
| 100 | ~25% |
| 1000 | ~10% |
Data is adapted from a study on a selective HSL inhibitor (BAY) and serves as an example of expected results.[5]
Table 3: Representative Data – Dose-Dependent Inhibition of Stimulated Free Fatty Acid (FFA) Release by a Selective HSL Inhibitor (BAY) in Isolated Mouse Adipocytes
| Inhibitor Conc. (nM) | Isoproterenol (10 µM) Stimulated FFA Release (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | ~85% |
| 10 | ~50% |
| 100 | ~20% |
| 1000 | ~5% |
Data is adapted from a study on a selective HSL inhibitor (BAY) and serves as an example of expected results.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
These protocols offer a framework for studying the impact of this compound on ex vivo tissue samples. It is recommended that researchers optimize these protocols based on their specific tissue type and experimental goals.
Protocol 1: Ex Vivo Lipolysis Assay in Adipose Tissue Explants
This protocol details the measurement of this compound's effect on basal and stimulated lipolysis by quantifying the release of glycerol and free fatty acids (FFA) from adipose tissue fragments.[1][7][8]
Materials:
-
Freshly harvested adipose tissue (e.g., rodent epididymal fat pads, human subcutaneous adipose tissue)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2% Bovine Serum Albumin (BSA) and 5 mM glucose
-
This compound (stock solution in DMSO)
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Glycerol quantification kit
-
Free Fatty Acid (FFA) quantification kit
-
24-well tissue culture plates
-
Shaking water bath or incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation: Immediately place freshly harvested adipose tissue into warm KRB buffer. Carefully mince the tissue into small fragments (explants) of approximately 10-20 mg.
-
Pre-incubation: Place one tissue explant per well of a 24-well plate containing KRB buffer. Pre-incubate for 30-60 minutes at 37°C to equilibrate the tissue and wash away free glycerol from the dissection process.[1]
-
This compound Treatment: Carefully remove the pre-incubation buffer. Add fresh KRB buffer containing the desired final concentrations of this compound (e.g., 1 nM to 1 µM). A vehicle control (e.g., 0.1% DMSO) must be included. Incubate for 30 minutes at 37°C.[1]
-
Stimulation of Lipolysis: To initiate lipolysis, add a β-adrenergic agonist like isoproterenol to the appropriate wells to a final concentration of 10 µM. For measuring basal lipolysis, add the vehicle for the agonist. Incubate for 1-2 hours at 37°C.[1]
-
Sample Collection: At the end of the incubation period, carefully collect the incubation medium from each well. Store the collected media at -20°C or -80°C until analysis.
-
Tissue Processing: The tissue explants can be gently blotted dry, weighed, and stored at -80°C for subsequent protein quantification or other analyses.
-
Analysis: Thaw the collected media samples. Measure the concentration of glycerol and FFAs using commercially available colorimetric assay kits, following the manufacturer’s instructions.[7]
-
Data Normalization: Normalize the amount of glycerol and FFA released to the weight of the corresponding tissue explant (e.g., nmol glycerol / hour / mg tissue).
Protocol 2: Western Blot Analysis of HSL Phosphorylation
This protocol is designed to evaluate how this compound affects the phosphorylation status of HSL in response to a lipolytic stimulus.
Materials:
-
Tissue explants treated as described in Protocol 1 (Steps 1-4)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-total HSL, anti-phospho-HSL (e.g., Ser563, Ser660)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
Densitometry software
Procedure:
-
Tissue Lysis: After the stimulation step in Protocol 1, immediately wash the tissue explants with ice-cold PBS and homogenize them in ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris. Collect the supernatant and determine the protein concentration using a BCA or similar protein assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-total HSL or anti-phospho-HSL) overnight at 4°C, using the manufacturer's recommended dilution.[1]
-
Wash the membrane thoroughly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification: Apply the chemiluminescent substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated HSL signal to the total HSL signal for each sample.[1]
Conclusion
This compound serves as a powerful research tool for elucidating the specific roles of HSL in metabolic regulation across various tissues. The protocols and representative data provided herein offer a robust guide for researchers to design, execute, and interpret ex vivo experiments aimed at understanding the impact of HSL inhibition. Proper optimization and careful execution of these methods will enable valuable insights into lipid metabolism and the therapeutic potential of targeting HSL.
References
- 1. benchchem.com [benchchem.com]
- 2. Hormone-Sensitive Lipase Knockouts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Hormone Sensitive Lipase Phosphorylation and Colocalization with Lipid Droplets in Murine 3T3L1 and Human Subcutaneous Adipocytes via Automated Digital Microscopy and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormone-sensitive lipase-independent adipocyte lipolysis during beta-adrenergic stimulation, fasting, and dietary fat loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 Value of HSL-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: HSL-IN-1 is a potent and orally active inhibitor of Hormone-Sensitive Lipase (B570770) (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides.[1] With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a valuable tool for studying metabolic processes and as a potential therapeutic agent for metabolic disorders.[2][3][4] These application notes provide detailed protocols for determining the IC50 value of this compound against HSL.
Data Presentation
The inhibitory potency of this compound and other common HSL inhibitors are summarized below. This data is derived from in vitro enzymatic assays.
| Inhibitor | IC50 (nM) | Target | Assay Type |
| This compound | 2 | Human HSL | Colorimetric (pNPB Substrate) [5][6] |
| BAY 59-9435 | 23 | Human HSL | Not specified |
| NNC0076-0079 | 110 | Human HSL | Fluorescence-based |
| 5-bromothiophene-2-boronic acid | Not specified | HSL | Not specified |
Signaling Pathway and Mechanism of Action
Hormone-Sensitive Lipase (HSL) is a central enzyme in the hormonal regulation of lipolysis. Its activity is primarily controlled by the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway.[4][5] Hormonal stimulation, for instance by catecholamines, activates a Gs alpha subunit-coupled receptor, which in turn activates adenylyl cyclase to produce cAMP from ATP.[7] cAMP then binds to and activates PKA.[7] Activated PKA phosphorylates and activates HSL, promoting the hydrolysis of diacylglycerol.[8][9] this compound exerts its inhibitory effect by directly targeting the active site of HSL, thereby preventing substrate hydrolysis and reducing the release of free fatty acids and glycerol (B35011).[10][11]
Hormonal activation of the HSL signaling pathway and inhibition by this compound.
Experimental Protocols
Two common in vitro methods for determining the IC50 value of HSL inhibitors are the colorimetric assay using p-nitrophenyl butyrate (B1204436) (pNPB) and a fluorescence-based assay.
In Vitro HSL Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of HSL through the hydrolysis of the chromogenic substrate p-nitrophenyl butyrate (pNPB).[3] The resulting product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[3][5]
Materials:
-
Purified human HSL
-
This compound
-
p-Nitrophenyl butyrate (pNPB)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mg/mL BSA)[3]
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[3]
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations.[3]
-
Enzyme Preparation: Dilute the purified human HSL in the assay buffer to the desired concentration.
-
Assay Reaction: a. Add the diluted HSL enzyme solution to each well of a 96-well plate.[5] b. Add the serially diluted this compound solutions or vehicle (DMSO in assay buffer) to the respective wells.[5] c. Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[5] d. Initiate the reaction by adding the pNPB working solution to each well.[4] e. Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.[5]
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.[5]
-
Normalize the reaction rates to the vehicle control (V₀).
-
Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - V/V₀) * 100.[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
In Vitro HSL Inhibition Assay (Fluorescence-Based)
This method offers higher sensitivity and utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by HSL.[5][10]
Materials:
-
Purified human HSL
-
This compound
-
Fluorescently labeled diacylglycerol or triglyceride analog (e.g., NBD-labeled substrate)
-
Assay Buffer
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor and Enzyme Preparation: Follow the same steps as in the colorimetric assay to prepare the inhibitor and enzyme solutions.
-
Assay Reaction: a. Add the diluted HSL enzyme solution to the wells of a 96-well black microplate.[5] b. Add the serially diluted this compound solutions or vehicle to the corresponding wells. c. Pre-incubate the plate at room temperature for 30-60 minutes.[5] d. Initiate the reaction by adding the fluorogenic substrate working solution to each well.[5] e. Incubate the plate at 37°C for 1-2 hours, protected from light.[5] f. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[4]
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.[5]
-
Determine the reaction rate from the increase in fluorescence over time.
-
Calculate the percent inhibition and determine the IC50 value as described in the colorimetric assay protocol.[4]
Experimental Workflow Diagram
The general workflow for determining the IC50 value of this compound is outlined below.
General experimental workflow for IC50 determination of this compound.
Cell-Based Lipolysis Assay
To assess the activity of this compound in a more physiological context, a cell-based lipolysis assay using differentiated adipocytes (e.g., 3T3-L1 cells) can be performed.[12] This assay measures the release of glycerol into the medium as an indicator of lipolysis.[12]
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate a suitable adipocyte cell line.
-
Cell Treatment: Treat the differentiated adipocytes with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).[12]
-
Lipolysis Stimulation: Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol.[12]
-
Sample Collection: Collect the incubation medium.[12]
-
Glycerol Measurement: Measure the glycerol content in the collected medium using a commercial assay kit.[12]
-
Data Analysis: Normalize the glycerol release to the total protein content in each well and plot the normalized values against the inhibitor concentration to determine the IC50 for the inhibition of lipolysis.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 8. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for HSL-IN-1 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (HSL) is a critical intracellular enzyme that plays a pivotal role in the mobilization of fatty acids from stored triglycerides in adipose tissue.[1][2] The activity of HSL is tightly regulated by hormones; it is stimulated by catecholamines and inhibited by insulin.[1][2] Dysregulation of HSL activity is implicated in a variety of metabolic disorders, including obesity and type 2 diabetes, making it a compelling therapeutic target.[2] HSL-IN-1 is a potent and orally active inhibitor of HSL, with a reported IC50 of 2 nM.[2][3] These application notes provide detailed protocols and available data for the administration of this compound in mouse models to facilitate research into metabolic diseases.
Mechanism of Action
This compound is a selective inhibitor of Hormone-Sensitive Lipase (HSL).[1] HSL primarily catalyzes the hydrolysis of diacylglycerol (DAG) to monoacylglycerol (MAG), a rate-limiting step in the breakdown of stored triglycerides.[1] By inhibiting HSL, this compound effectively blocks this step, leading to a reduction in the release of free fatty acids (FFAs) and glycerol (B35011) from adipocytes.[4] This targeted action makes this compound a valuable tool for studying the role of HSL in lipid metabolism and as a potential therapeutic agent for metabolic diseases.[4]
Data Presentation
Table 1: In Vivo Data for this compound in a Rat Model
| Parameter | Value | Species | Administration | Dosage | Observed Effect | Reference |
| Cmax | 3.35 µg/mL | Male Wistar Rat | Oral gavage (single dose) | 3 mg/kg | Significantly reduced plasma glycerol levels | [2][3] |
| AUC | 19.65 µg·h/mL | Male Wistar Rat | Oral gavage (single dose) | 3 mg/kg | Significantly reduced plasma glycerol levels | [2][3] |
Table 2: In Vivo Data for a Similar HSL Inhibitor (NNC0076-0079) in a Mouse Model
| Parameter | Value | Species | Administration | Dosage | Observed Effect | Reference |
| Glycerol Reduction | ~30-75% | ob/ob mice | Oral | 30 mg/kg | Lowered circulating glycerol levels | [2] |
| FFA Reduction | Variable | ob/ob mice | Oral | 30 mg/kg | Lowered circulating free fatty acid levels | [2] |
| Duration of Action | ~3 hours | Rats (similar effect expected in mice) | Oral | 30 mg/kg | Glycerol lowering effect | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol details the preparation of this compound for oral gavage, a common and effective method for administering compounds to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Due to its hydrophobic nature, first dissolve this compound in DMSO to create a stock solution. For example, prepare a 12.5 mg/mL stock solution.[2]
-
Prepare Vehicle Solution: A commonly used vehicle for oral administration of hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween-80, and Saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Prepare Final Dosing Solution:
-
For a final concentration of 1.25 mg/mL, add 100 µL of the 12.5 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 to the mixture and vortex again.[2]
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.[2]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] It is recommended to prepare the working solution fresh on the day of the experiment.[3]
-
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Vehicle control solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment to minimize stress-related variability.[2]
-
Dosage Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the dosing solution. The administration volume should generally not exceed 10 mL/kg of body weight.[2]
-
Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert.[2]
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution or vehicle control.[2]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress or adverse effects, such as respiratory difficulty or lethargy.[2]
Protocol 3: Pharmacodynamic Assessment of this compound Activity
This protocol describes a method to assess the in vivo efficacy of this compound by measuring its effect on plasma glycerol and free fatty acid levels.
Materials:
-
Mice treated with this compound or vehicle
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Commercial assay kits for glycerol and free fatty acids
Procedure:
-
Blood Collection: At predetermined time points after this compound administration (e.g., 1, 2, 4, 6, and 24 hours), collect blood samples from the mice (e.g., via tail vein or retro-orbital sinus).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Biochemical Analysis: Use commercially available assay kits to measure the concentrations of glycerol and free fatty acids in the plasma samples according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma glycerol and FFA levels in the this compound treated group to the vehicle-treated control group at each time point to determine the extent and duration of HSL inhibition.
Visualization of Signaling Pathways and Workflows
Caption: HSL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound administration in mice.
References
Application Notes: Investigating Adipocyte Differentiation with HSL-IN-1
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which preadipocyte cells develop into mature, lipid-storing adipocytes. This process is critical for energy homeostasis and is regulated by a complex network of transcription factors, primarily Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs)[1]. Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme primarily known for its role in lipolysis, the breakdown of stored triglycerides[2]. Specifically, HSL is rate-limiting for the hydrolysis of diacylglycerol (DAG)[3][4].
Recent evidence suggests that HSL also plays a role in adipogenesis. The breakdown of intracellular lipids by HSL can provide fatty acids or their derivatives that act as endogenous ligands for PPARγ, the master regulator of adipogenesis[3]. Therefore, modulating HSL activity could influence the differentiation process itself.
HSL-IN-1 is a potent and selective inhibitor of Hormone-Sensitive Lipase[4]. It provides a valuable chemical tool to investigate the precise role of HSL in adipocyte biology. By inhibiting HSL's enzymatic activity, researchers can study the downstream effects on lipid accumulation and the expression of key adipogenic genes during differentiation. These application notes provide a comprehensive protocol for utilizing this compound in an in vitro adipocyte differentiation assay using the 3T3-L1 cell line, a well-established model for studying adipogenesis[5].
Mechanism of Action and Signaling Pathway
Under normal conditions, adipogenesis is driven by the activation of PPARγ. Endogenous ligands, such as fatty acids derived from lipolysis, can bind to and activate PPARγ, initiating a transcriptional cascade that leads to the expression of adipocyte-specific genes and lipid accumulation. HSL plays a crucial role in hydrolyzing diacylglycerol to monoacylglycerol and a free fatty acid[3]. By inhibiting HSL, this compound is hypothesized to reduce the pool of available intracellular fatty acids that can serve as PPARγ ligands, thereby attenuating adipocyte differentiation.
Experimental Protocols
Overall Experimental Workflow
The experiment involves inducing 3T3-L1 preadipocytes to differentiate in the presence of various concentrations of this compound. The extent of differentiation is then assessed by quantifying intracellular lipid accumulation using Oil Red O staining and by measuring the expression of key adipogenic marker genes via RT-qPCR.
References
- 1. The Mechanism of White and Brown Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormone-Sensitive Lipase Modulates Adipose Metabolism Through PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
Measuring Hormone-Sensitive Lipase Inhibition with HSL-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (B570770) (HSL) is a critical intracellular enzyme that plays a pivotal role in the mobilization of stored fats.[1] Primarily located in adipose tissue, HSL catalyzes the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol (B35011) into the circulation to be utilized as an energy source by other tissues.[2] The activity of HSL is tightly regulated by hormones; it is activated by catecholamines and glucagon, and its activity is suppressed by insulin.[1][3] Dysregulation of HSL activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, making it an attractive therapeutic target.[4][5]
HSL-IN-1 is a potent and orally active small molecule inhibitor of HSL.[4][6] It directly targets the active site of the HSL enzyme, preventing the substrate from accessing the catalytic machinery and thereby blocking its hydrolysis.[4] This guide provides detailed application notes and protocols for utilizing this compound to measure HSL inhibition, catering to researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 | 2 nM | Recombinant Human HSL | [6][7] |
| Recommended Cellular Concentration | 1 µM | [8] |
Table 1: In Vitro Potency of this compound
| Parameter | Dose | Effect | Species | Reference |
| Antilipolytic Effect | 3 mg/kg (p.o.) | Significantly reduced plasma glycerol levels | Rat | [7] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascade of HSL activation and the workflow for characterizing HSL inhibitors like this compound.
Caption: HSL activation pathway and inhibition by this compound.
Caption: Workflow for HSL inhibitor discovery and characterization.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize HSL inhibitors like this compound.
In Vitro HSL Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against HSL.[4]
1. Materials:
-
Recombinant human HSL enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.0)[4]
-
Fluorescent substrate: A commercially available fluorescently labeled diacylglycerol or triglyceride analog (e.g., NBD-labeled substrate)[4]
-
96-well black microplates[4]
-
Fluorescence plate reader[4]
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.[4]
-
Add a fixed amount of recombinant human HSL enzyme to each well of the 96-well plate.[4]
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme.[4]
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[4]
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.[4]
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.[4]
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate and release of the fluorescent fatty acid.[4]
3. Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.[4]
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.[4]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[4]
In Vitro HSL Inhibition Assay (Colorimetric)
This colorimetric assay is another common method for determining the in vitro potency of HSL inhibitors.[9]
1. Materials:
-
Purified human HSL[9]
-
This compound (or other test inhibitors)[9]
-
p-Nitrophenyl butyrate (B1204436) (pNPB)[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mg/mL BSA[9]
-
DMSO (for dissolving inhibitor)[9]
-
96-well microplate[9]
-
Microplate reader capable of measuring absorbance at 405 nm[9]
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the purified HSL enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[10]
-
Initiate the reaction by adding the pNPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.[3][10]
3. Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.[9]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.[9]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Cell-Based Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is designed to assess the effect of this compound on lipolysis in a cellular context.[11]
1. Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer-HEPES (KRH) buffer with 2% bovine serum albumin (BSA)
-
This compound stock solution in DMSO
-
Isoproterenol (B85558) (or another lipolytic agent)
-
Glycerol and Free Fatty Acid (FFA) quantification kits
2. Procedure:
-
Gently wash the differentiated 3T3-L1 adipocytes twice with pre-warmed KRH buffer.[11]
-
Pre-incubate the cells with KRH buffer containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) or vehicle control for 1 hour at 37°C.[11]
-
Induce lipolysis by adding a lipolytic agent like isoproterenol (final concentration of 10 µM). For basal lipolysis measurement, add vehicle instead.[11]
-
Incubate for 2-4 hours to allow for glycerol and FFA release.[11]
-
Carefully collect the supernatant from each well for analysis.[11]
3. Data Analysis:
-
Quantify the amount of glycerol and FFAs released into the medium using commercially available kits, following the manufacturer's instructions.[11]
-
Normalize the data to the protein content in each well.
-
Plot the inhibition of glycerol and FFA release against the logarithm of the this compound concentration to determine its cellular potency.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Hormone-Sensitive Lipase in lipid metabolism and related diseases.[4] Its high potency and oral bioavailability make it a significant compound for both in vitro and in vivo studies.[4] The protocols outlined in this document provide a robust framework for researchers to accurately measure HSL inhibition and explore the therapeutic potential of this compound and other related compounds. Further investigation into the selectivity profile and downstream signaling effects of this compound will be crucial for a comprehensive understanding of its therapeutic applications.[4]
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of HSL-IN-1 in Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (B570770) (HSL) is a critical intracellular enzyme that mobilizes stored fats by hydrolyzing triacylglycerols and diacylglycerols in adipose tissue, releasing free fatty acids (FFAs) and glycerol (B35011) into circulation.[1] Dysregulation of HSL activity is implicated in the pathophysiology of obesity and type 2 diabetes, making it a compelling therapeutic target.[1][2] Elevated plasma FFAs are associated with insulin (B600854) resistance, and inhibiting HSL is hypothesized to reduce FFA levels, thereby improving insulin sensitivity and mitigating obesity-related metabolic complications.[1][3]
HSL-IN-1 is a potent and selective inhibitor of HSL with an IC50 of 2 nM, making it a valuable pharmacological tool for investigating the role of HSL in metabolic diseases.[4] These application notes provide a comprehensive overview of the use of this compound in obesity research, drawing upon findings from genetic knockout models to inform experimental design and expected outcomes.
Mechanism of Action
This compound directly inhibits the enzymatic activity of Hormone-Sensitive Lipase.[3] HSL activity is tightly regulated by hormones. Catecholamines, via β-adrenergic stimulation, activate Protein Kinase A (PKA), which in turn phosphorylates and activates HSL, promoting lipolysis.[1] Conversely, insulin inhibits lipolysis by activating phosphodiesterase-3B (PDE-3B), which reduces cAMP levels and subsequent PKA activation, and by activating protein phosphatase-1 (PP-1) which dephosphorylates and inactivates HSL.[1] By blocking HSL, this compound reduces the breakdown of stored triglycerides, leading to decreased release of glycerol and FFAs from adipocytes.[3]
Recent studies have revealed a dual role for HSL, which not only acts on lipid droplets but also resides in the nucleus of adipocytes, where it is involved in maintaining healthy adipose tissue.[4][5][6] The absence of HSL in knockout mice or in patients with HSL mutations does not lead to obesity but rather to a loss of fat mass, a condition known as lipodystrophy.[4][5] This suggests that while HSL is crucial for fat mobilization, its complete absence triggers complex compensatory mechanisms affecting overall adipose tissue health and mass. Pharmacological inhibition with compounds like this compound allows for a more controlled and potentially dose-dependent investigation of HSL's role in established obesity, as opposed to the developmental effects seen in genetic knockout models.
Data Presentation: Quantitative Effects of HSL Deficiency in Obesity Models
While specific quantitative data for this compound in obesity models is not yet widely published, the effects of genetic HSL deletion in mice provide valuable insights into the potential outcomes of its pharmacological inhibition.
Table 1: Effects of HSL Deficiency in Diet-Induced Obesity (DIO) Mouse Models
| Parameter | Model | Diet | Duration | Observation in HSL -/- Mice | Reference |
| Body Weight | C57BL/6J | High-Fat (unspecified) | 15 weeks | 20-26% lower body weight compared to wild-type. | [7] |
| Body Weight | C57BL/6J | High-Fat (31.5% energy) | 6 weeks | 4.4-fold less weight gain compared to wild-type. | [8] |
| White Adipose Tissue (WAT) Mass | C57BL/6J | High-Fat (unspecified) | 15 weeks | Over 70% lower total WAT weight compared to wild-type. | [7][9] |
| Brown Adipose Tissue (BAT) Mass | C57BL/6J | High-Fat (unspecified) | 15 weeks | Larger interscapular BAT compared to wild-type. | [7] |
| Energy Expenditure | C57BL/6J | High-Fat (unspecified) | - | Increased fasting-induced weight loss and higher core body temperatures. | [7][9] |
| Food Intake | C57BL/6J | High-Fat (unspecified) | 15 weeks | Higher food intake per body weight compared to wild-type. | [7] |
| Serum Insulin | C57BL/6J | High-Fat (unspecified) | - | Higher insulin levels in the fed state. | [2][10] |
| Serum Leptin & Adiponectin | C57BL/6J | High-Fat (unspecified) | - | Lower serum levels of leptin and adiponectin. | [2][10] |
Table 2: Effects of HSL Deficiency in a Genetic Obesity (ob/ob) Mouse Model
| Parameter | Model | Age | Observation in Lep ob/ob /HSL -/- Mice | Reference |
| Body Weight | ob/ob | 16 weeks | 26% lighter than ob/ob mice with functional HSL. | [7] |
| White Adipose Tissue (WAT) Mass | ob/ob | 16 weeks | Significant reduction in WAT mass compared to ob/ob mice. | [7] |
Table 3: In Vivo Data for HSL Inhibitors
| Compound | Parameter | Species/Model | Administration | Dosage | Observed Effect | Reference |
| This compound | Plasma Glycerol | Male Wistar Rat | Oral gavage (single dose) | 3 mg/kg | Significantly reduced plasma glycerol levels. Cmax: 3.35 µg/mL, AUC: 19.65 µg·h/mL. | [4] |
| NNC0076-0079 | Glycerol Reduction | ob/ob mice | Oral | 30 mg/kg | ~30-75% reduction in circulating glycerol levels. | |
| NNC0076-0079 | FFA Reduction | ob/ob mice | Oral | 30 mg/kg | Variable reduction in circulating free fatty acid levels. |
Mandatory Visualizations
Caption: Simplified signaling pathway of HSL regulation and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in obesity mouse models.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
Procedure:
-
Prepare Stock Solution: Due to its hydrophobic nature, first prepare a stock solution of this compound in DMSO. For example, create a 12.5 mg/mL stock solution.[10]
-
Prepare Vehicle Solution: The recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and Saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]
-
Prepare Final Dosing Solution:
-
For a final concentration of 1.25 mg/mL, add 100 µL of the 12.5 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.[10]
-
Add 50 µL of Tween-80 to the mixture and mix again.[10]
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. Vortex until the solution is clear and homogenous.[10]
-
Prepare the vehicle control using the same procedure but substituting the this compound stock with an equal volume of DMSO.
-
-
Dosage Calculation: The typical dosing volume for oral gavage in mice is 5-10 mL/kg. Weigh each mouse to determine the exact volume of the dosing solution to be administered. For a 30 mg/kg dose in a 25g mouse, you would administer 0.6 mL of the 1.25 mg/mL solution.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a study to assess the effect of this compound on body weight, body composition, and metabolic parameters in mice with diet-induced obesity.
Procedure:
-
Animal Model: Use male C57BL/6J mice, a strain commonly used for DIO studies.
-
Obesity Induction: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks starting at 6 weeks of age. A control group should be fed a standard chow diet.
-
Acclimatization and Baseline: Allow mice to acclimatize for at least one week before the experiment begins.[10] Record baseline body weight, and if possible, perform a baseline body composition analysis (e.g., using DEXA or MRI). Collect baseline blood samples for metabolic analysis.
-
Grouping: Randomly assign obese mice to at least three groups (n=8-12 per group):
-
Group 1: Vehicle control (administered orally once daily).
-
Group 2: this compound (e.g., 10 mg/kg, administered orally once daily).
-
Group 3: this compound (e.g., 30 mg/kg, administered orally once daily).[3]
-
A lean control group on a standard diet receiving the vehicle should also be included for comparison.
-
-
Administration: Administer the prepared this compound solution or vehicle via oral gavage once daily for a period of 4-8 weeks.[3][10]
-
Monitoring:
-
Measure body weight and food intake 2-3 times per week.
-
Observe animals for any signs of distress or adverse effects.[10]
-
-
Metabolic Testing: Towards the end of the treatment period (e.g., week 3 or 7), perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess effects on glucose homeostasis.
-
Endpoint Analysis:
-
At the end of the study, perform final body composition analysis.
-
Collect terminal blood samples via cardiac puncture for analysis of plasma glycerol, FFAs, glucose, insulin, triglycerides, and cholesterol.
-
Euthanize the animals and harvest tissues, including white adipose tissue (epididymal, subcutaneous), brown adipose tissue, and liver. Record organ weights.
-
Fix a portion of the tissues for histological analysis (e.g., H&E staining to measure adipocyte size).
-
Snap-freeze the remaining tissue in liquid nitrogen for subsequent molecular analysis (e.g., qRT-PCR for gene expression or Western blotting for protein levels).
-
Protocol 3: Ex Vivo Lipolysis Assay in Adipose Tissue Explants
This protocol is used to directly measure the effect of this compound on lipolysis in adipose tissue.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 3% BSA and 5 mM glucose.
-
Isoproterenol (B85558) (β-adrenergic agonist)
-
This compound
-
Glycerol and Free Fatty Acid assay kits
-
24-well plates
Procedure:
-
Tissue Preparation: Euthanize a mouse and excise epididymal white adipose tissue. Mince the tissue into small fragments (explants) of approximately 10-20 mg.[2]
-
Washing and Equilibration: Wash the explants several times with fresh KRB buffer. Place one tissue explant per well of a 24-well plate containing 1 mL of KRB buffer. Pre-incubate for 30-60 minutes at 37°C to equilibrate the tissue.[2]
-
This compound Treatment: Remove the pre-incubation buffer and add fresh KRB buffer containing the desired concentrations of this compound (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.[2]
-
Stimulation of Lipolysis: To stimulate lipolysis, add a β-adrenergic agonist such as isoproterenol (e.g., 10 µM final concentration) to the appropriate wells. For measuring basal lipolysis, add vehicle instead. Incubate for 1-2 hours at 37°C.[2]
-
Sample Collection: At the end of the incubation, carefully collect the buffer (incubation medium) from each well for analysis.
-
Analysis: Measure the concentration of glycerol and FFAs in the collected medium using commercially available colorimetric assay kits. Normalize the results to the weight of the tissue explant.
Conclusion
This compound is a potent research tool for investigating the complex role of Hormone-Sensitive Lipase in obesity and metabolic disorders. While genetic models suggest that complete HSL ablation is protective against diet-induced obesity, they also highlight a crucial role for HSL in maintaining adipose tissue health.[5][7] The use of a pharmacological inhibitor like this compound allows for a nuanced exploration of HSL's function in fully developed obese states. The provided protocols offer a framework for robust preclinical evaluation of this compound, which can generate valuable data on its therapeutic potential for treating obesity and its comorbidities.
References
- 1. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Hormone-Sensitive Lipase Knockouts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Resistance to high-fat diet-induced obesity and altered expression of adipose-specific genes in HSL-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HSL-IN-1 stability in cell culture media
Welcome to the technical support center for HSL-IN-1, a potent and orally active inhibitor of Hormone-Sensitive Lipase (B570770) (HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and orally active inhibitor of hormone-sensitive lipase (HSL), with an IC50 of 2 nM.[1] It functions by targeting HSL, a critical enzyme in the mobilization of fatty acids from stored triglycerides. HSL primarily hydrolyzes diacylglycerol to monoacylglycerol, a key step in lipolysis.[1] By inhibiting HSL, this compound effectively reduces the breakdown of fats.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For optimal stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent like DMSO, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][2] It is highly recommended to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.[1][3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO.[1][4] For in vivo applications, it can be formulated as a suspension.[1]
Q4: What is the stability of this compound in cell culture media?
A4: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in cell culture media can be influenced by several factors including the composition of the media, the presence of serum, pH, and temperature. As this compound is a boronic acid-based inhibitor, it may be susceptible to degradation in aqueous environments. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Q5: What are the known off-target effects of this compound?
A5: While this compound is a potent HSL inhibitor, its selectivity against other lipases like adipose triglyceride lipase (ATGL) and monoglyceride lipase (MGL) has not been extensively reported in publicly available literature.[1] Since this compound is a boronic acid-based inhibitor, there is a potential for interactions with other serine hydrolases.[1][5] Researchers should include appropriate controls to validate the specificity of this compound in their experimental system.[1]
Troubleshooting Guides
This guide addresses common issues users might encounter during their experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Inconsistent or lower-than-expected HSL inhibition | 1. Degraded this compound stock solution: Stock solutions in DMSO have limited stability at -20°C (1 month).[1][2] Repeated freeze-thaw cycles can also lead to degradation. 2. Inaccurate dilutions: Due to its high potency, precise dilution is critical. 3. Variable cell health or lysate quality: Inconsistent cell passage number, density, or health can affect HSL activity.[1] 4. Inactive HSL enzyme: The enzyme may have lost activity due to improper storage or handling.[1] 5. Incompatible assay buffer: The pH or other components of the buffer may affect inhibitor or enzyme activity.[1] | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C for long-term use.[1][3] 2. Use calibrated pipettes and perform serial dilutions to ensure accuracy. Ensure thorough mixing of the inhibitor in the culture medium.[1] 3. Standardize cell culture and sample preparation protocols. Use cells within a consistent passage number range.[1] 4. Include a positive control (e.g., a known HSL activator) to confirm enzyme activity.[1] 5. Ensure the assay buffer has a pH and composition that are optimal for both HSL activity and this compound stability.[1] |
| High variability between replicate experiments | 1. Pipetting errors: Inaccurate dispensing of this compound, cells, or reagents. 2. Incomplete mixing: Uneven distribution of the inhibitor in the wells. 3. Batch-to-batch variation of this compound: Differences in purity or formulation between lots.[1] | 1. Use calibrated pipettes and change tips for each replicate.[3] 2. Gently mix the plate after adding all components.[3] 3. If possible, use the same lot of this compound for a series of experiments. If a new lot is used, consider running a validation experiment.[1] |
| Observed phenotype is not consistent with HSL inhibition | 1. Off-target effects: this compound may be affecting other cellular targets, especially at higher concentrations.[5] 2. Cell-line specific effects: The role of HSL may vary between different cell types. | 1. Perform dose-response experiments to use the lowest effective concentration. Use a structurally different HSL inhibitor as a control to see if it produces the same phenotype. Use techniques like siRNA or CRISPR to knock down HSL and confirm that the phenotype is HSL-dependent.[5] 2. Confirm HSL expression in your cell line using methods like Western blot or qPCR. |
| Inconsistent Western Blot results for HSL phosphorylation | 1. Uneven protein loading: Inaccurate protein quantification or pipetting.[6] 2. Inefficient protein transfer: Suboptimal transfer conditions.[7] 3. Antibody issues: Primary or secondary antibody concentration is not optimal, or the antibody is not specific.[7] | 1. Ensure accurate protein quantification (e.g., using a BCA assay). Use a loading control (e.g., GAPDH, beta-actin) to verify equal loading.[6] 2. Optimize transfer time and voltage. Use Ponceau S staining to visualize protein transfer.[7] 3. Titrate primary and secondary antibody concentrations. Ensure the primary antibody is validated for the species and application. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| IC50 (HSL Inhibition) | 2 nM | [1] |
| Solubility in DMSO | 12.5 mg/mL (28.63 mM) | [4] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideal ≤ 0.1%) | [4] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage of DMSO Stock Solution | -80°C for 6 months; -20°C for 1 month | [1][2] |
| Metabolic Stability in Rat Liver Microsomes | High (at 1 µM for 30 min) | [2] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media using LC-MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation and as mobile phase B)
-
Water with 0.1% formic acid (as mobile phase A)
-
Internal standard (a stable compound with similar chromatographic properties to this compound)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system (with a C18 column)
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions: Spike this compound into your cell culture medium (with and without 10% FBS) and PBS to a final concentration of 1 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours). Incubate at 37°C in a cell culture incubator.
-
Sample collection: At each time point, remove an aliquot (e.g., 100 µL) from each condition. The 0-hour time point should be collected immediately after preparation.
-
Protein precipitation: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample analysis: Transfer the supernatant to an LC-MS vial and analyze the concentration of this compound.
-
Data analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour time point. Calculate the half-life (t1/2) of this compound in each condition.
Visualizations
HSL Signaling Pathway and Inhibition by this compound
Caption: HSL activation pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for this compound stability assessment in cell culture media.
References
HSL-IN-1 Technical Support Center: Troubleshooting Off-Target Effects
For researchers and drug development professionals utilizing HSL-IN-1, a potent inhibitor of Hormone-Sensitive Lipase (B570770) (HSL), understanding its potential off-target effects is critical for accurate experimental interpretation and therapeutic development. This guide provides troubleshooting advice and frequently asked questions regarding the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target potency of this compound?
This compound is a highly potent inhibitor of Hormone-Sensitive Lipase (HSL), with a reported IC50 value of 2 nM.[1] This makes it a valuable tool for studying the roles of HSL in metabolic processes.[2]
Q2: What are the known off-target effects of this compound?
Currently, a comprehensive public profile of this compound's off-target activities is not available.[2] Its selectivity against other lipases and the broader kinome has not been fully characterized.[3] This lack of comprehensive data necessitates careful experimental design and validation by the end-user.[2]
Q3: What are the potential off-target classes I should be concerned about?
Given its mechanism and the nature of small molecule inhibitors, this compound may interact with other enzymes. Researchers should consider the possibility of off-target effects on other serine hydrolases, such as:
-
Dacylglycerol lipase (DAGL)
-
Monacylglycerol lipase (MAGL)
-
Abhydrolase domain containing 6 (ABHD6)
-
Carboxylesterases
Additionally, although no specific interactions have been documented, cross-reactivity with kinases involved in metabolic signaling pathways is a theoretical possibility that should not be disregarded.
Q4: My cellular phenotype is not consistent with HSL inhibition alone. How can I investigate potential off-target effects?
If you observe unexpected phenotypes, it is crucial to perform validation experiments. Here are several recommended approaches:
-
Use a Structurally Unrelated HSL Inhibitor: Comparing the effects of this compound with another HSL inhibitor that has a different chemical scaffold can help differentiate on-target from off-target effects. If both compounds produce the same phenotype, it strengthens the evidence for an on-target mechanism.
-
Genetic Validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the HSL gene (LIPE). If the resulting phenotype mimics that of this compound treatment, it supports an on-target effect.
-
Rescue Experiments: In cells with HSL knockdown or knockout, the phenotypic effects of this compound should be significantly diminished or absent.
-
Direct Target Engagement: Measure HSL activity directly in cell lysates after treatment with this compound to confirm that the inhibitor is engaging its intended target at the concentrations used in your experiments.
Q5: What can I do if I suspect off-target effects are causing cellular toxicity?
Unexpected cytotoxicity, especially at higher concentrations of this compound, may be indicative of off-target activity. To address this:
-
Perform a Dose-Response Analysis: Determine the lowest effective concentration of this compound that provides maximal HSL inhibition with minimal toxicity in your specific cell type.
-
Consider a Kinome Scan: If you suspect off-target kinase activity, performing a broad-panel kinase screen can help identify potential unintended targets.
Quantitative Data Summary
Due to the lack of publicly available off-target inhibition data for this compound, this table summarizes its on-target potency and lists potential, unconfirmed off-target classes that researchers should consider for their own validation studies.
| Target Name | Target Class | IC50 (nM) | Selectivity Data |
| Hormone-Sensitive Lipase (HSL) | Serine Hydrolase (Lipase) | 2 | Primary Target |
| Other Lipases (e.g., DAGL, MAGL) | Serine Hydrolase (Lipase) | Not Available | Potential for cross-reactivity. Researchers are advised to perform selectivity profiling. |
| Other Serine Hydrolases (e.g., ABHD6, Carboxylesterases) | Serine Hydrolase | Not Available | Potential for cross-reactivity. Researchers are advised to perform selectivity profiling. |
| Protein Kinases | Kinase | Not Available | Not systematically profiled. Researchers should consider this possibility in signaling-related studies. |
Experimental Protocols
Protocol 1: In Vitro Lipase Activity Assay for Selectivity Profiling
This protocol describes a general method to assess the inhibitory activity of this compound against a panel of lipases using a colorimetric assay with p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate.
Materials:
-
Purified recombinant lipases (HSL and potential off-target lipases)
-
This compound
-
p-nitrophenyl butyrate (pNPB)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the purified lipase enzymes in Assay Buffer to a working concentration.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Initiate the reaction by adding 20 µL of the pNPB substrate solution to each well.
-
Data Acquisition: Immediately begin measuring the absorbance at 405 nm every minute for 30 minutes at 37°C. The rate of increase in absorbance corresponds to the rate of p-nitrophenol production, which is proportional to lipase activity.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control (V₀): % Inhibition = (1 - V/V₀) * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each lipase.
-
Protocol 2: Cellular Lipolysis Assay (Glycerol Release)
This protocol measures the effect of this compound on lipolysis in adipocytes by quantifying the amount of glycerol (B35011) released into the medium.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
This compound
-
Isoproterenol (B85558) (or other lipolytic stimulus)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA
-
Glycerol Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Treatment:
-
Plate differentiated adipocytes in a 96-well plate.
-
Wash the cells with KRBH buffer.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO control) in KRBH-BSA buffer for 30-60 minutes at 37°C.
-
-
Stimulation of Lipolysis:
-
Add isoproterenol to the wells to a final concentration of 10 µM to stimulate lipolysis. Include wells without isoproterenol to measure basal lipolysis.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant (culture medium) from each well.
-
Glycerol Measurement: Quantify the glycerol concentration in the collected supernatants using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the basal glycerol release from the stimulated glycerol release for each condition.
-
Normalize the data to the stimulated control (DMSO + isoproterenol) to determine the percent inhibition of lipolysis at each this compound concentration.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 for the inhibition of cellular lipolysis.
-
Visualizations
Caption: Simplified signaling pathway of HSL activation and inhibition by this compound.
Caption: Logical workflow for investigating and validating potential off-target effects of this compound.
References
common pitfalls in HSL-IN-1 experiments
Welcome to the technical support center for HSL-IN-1, a potent and selective inhibitor of Hormone-Sensitive Lipase (B570770) (HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, and to offer solutions for common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Hormone-Sensitive Lipase (HSL).[1][2] HSL is a key intracellular enzyme that plays a crucial role in the breakdown of stored fats (triglycerides) into free fatty acids and glycerol (B35011), a process known as lipolysis.[3][4] this compound exerts its inhibitory effect by directly targeting the active site of the HSL enzyme, preventing it from accessing its substrate and thereby blocking lipolysis.[3][5] This leads to a reduction in the release of free fatty acids and glycerol from fat cells (adipocytes).[3][5]
Q2: What are the primary research applications for this compound?
A2: this compound is a valuable research tool for studying the role of HSL in various metabolic processes and diseases.[6] It is frequently used in preclinical research related to:
-
Metabolic Syndrome: To investigate the role of HSL in the cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[2]
-
Type 2 Diabetes: To explore how inhibiting HSL and reducing free fatty acid levels can improve insulin (B600854) sensitivity and glycemic control.[7][8]
-
Obesity: To study the impact of blocking fat breakdown on weight management and fat accumulation.[8]
-
Dyslipidemia: To investigate the therapeutic potential of HSL inhibition in managing abnormal lipid levels.[3]
-
Non-alcoholic fatty liver disease (NAFLD): To explore the potential of reducing the influx of free fatty acids to the liver to mitigate liver damage.[8]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to three years or at 4°C for up to two years.[1]
-
Stock Solutions (in DMSO):
-
Important Handling Tips:
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[10] For complete dissolution, ultrasonication may be necessary.[11] It is crucial to use anhydrous (newly opened) DMSO, as absorbed water can significantly reduce solubility.[11] For in vivo studies, this compound can be formulated as a suspension.[10]
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Lower than expected inhibition of HSL activity | 1. Degraded this compound: Stock solutions have limited stability.[10] 2. Inaccurate dilutions: Due to its high potency, small errors in dilution can have a large impact.[10] 3. Inactive HSL enzyme: The enzyme may have lost activity due to improper storage or handling.[10] 4. Precipitation of this compound: The compound may have precipitated in the assay buffer.[11] | 1. Prepare fresh stock solutions. For long-term use, aliquot and store at -80°C.[10] 2. Use calibrated pipettes and perform serial dilutions to ensure accuracy. Ensure thorough mixing.[10] 3. Run a positive control with a known HSL activator (e.g., isoproterenol) to confirm enzyme activity.[11] 4. Visually inspect the final assay solution for any precipitate. You may need to adjust the final DMSO concentration or the this compound concentration.[11] |
| High variability between replicate experiments | 1. Pipetting errors: Inaccurate dispensing of reagents.[11] 2. Inconsistent cell health or sample quality: Variations in cell passage number or tissue homogenate preparation can affect HSL activity.[10] | 1. Ensure pipettes are calibrated and use fresh tips for each replicate.[11] 2. Standardize cell culture conditions and sample preparation protocols. Use cells within a consistent passage number range.[10][12] |
| No observable effect of this compound in cell-based assays | 1. Insufficient inhibitor concentration: The concentration used may be too low to have an effect. 2. Low HSL expression: The cell line used may not express sufficient levels of HSL.[12] 3. Issues with the lipolysis assay: The assay itself may not be working correctly.[12] | 1. Increase the concentration of this compound, ensuring it remains below toxic levels. 2. Confirm HSL expression in your cell line using methods like Western Blot or qPCR.[12] 3. Validate your lipolysis assay with a positive control (e.g., isoproterenol (B85558) stimulation).[12] |
| Unexpected cellular effects or toxicity | 1. Off-target effects: At higher concentrations, this compound may inhibit other enzymes, such as other serine hydrolases.[12] | 1. Perform a dose-response curve to determine the optimal concentration that provides maximal HSL inhibition with minimal toxicity.[12] 2. To confirm the observed phenotype is due to HSL inhibition, consider using a structurally different HSL inhibitor or using techniques like siRNA or CRISPR to knockdown HSL expression.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/Assay Type | Reference |
| IC₅₀ | 2 nM | Human HSL | [1][2][9][13] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Value | Species | Dosing | Reference |
| Cmax | 3.35 µg/mL | Male Wistar Rats | 3 mg/kg, p.o. | [1] |
| AUC | 19.65 µg·h/mL | Male Wistar Rats | 3 mg/kg, p.o. | [1] |
| Effect | Significantly reduced plasma glycerol levels | Male Wistar Rats | 3 mg/kg, p.o. | [1] |
Signaling Pathways and Workflows
HSL Signaling Pathway and Inhibition by this compound
Hormonal stimulation (e.g., by catecholamines) activates Protein Kinase A (PKA), which in turn phosphorylates and activates HSL.[13] Activated HSL then translocates to the lipid droplet to hydrolyze diacylglycerol.[5] this compound directly inhibits the enzymatic activity of HSL at the lipid droplet.[5]
Experimental Workflow: In Vitro HSL Inhibition Assay
This workflow outlines the general steps for determining the IC₅₀ value of this compound using a fluorescence-based assay.
Detailed Experimental Protocols
1. In Vitro HSL Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against HSL.
-
Materials:
-
Recombinant human HSL enzyme
-
Fluorescent substrate (e.g., a commercially available fluorescently labeled diacylglycerol analog)
-
This compound
-
DMSO (anhydrous)
-
Assay Buffer (composition may vary, consult enzyme manufacturer's recommendation)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Enzyme Preparation: Dilute the recombinant HSL enzyme in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add the diluted this compound or vehicle control to the wells of a 96-well black microplate.
-
Add the diluted HSL enzyme solution to each well.
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to each well.[5]
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore. Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.[5]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.[5]
-
2. Cell-Based Lipolysis Assay
This protocol assesses the ability of this compound to inhibit stimulated lipolysis in a cellular context (e.g., in 3T3-L1 adipocytes).
-
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Assay medium (e.g., Krebs-Ringer Bicarbonate buffer with BSA)
-
This compound
-
Lipolysis-stimulating agent (e.g., Isoproterenol)
-
Glycerol and/or Free Fatty Acid assay kits
-
-
Procedure:
-
Cell Culture: Culture and differentiate adipocytes in appropriate multi-well plates.
-
Pre-treatment: Wash the cells and pre-incubate them in assay medium containing various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 30-60 minutes).
-
Stimulation: Add the lipolysis-stimulating agent (e.g., isoproterenol) to the appropriate wells to induce lipolysis. Include a basal (unstimulated) control.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the assay medium from each well.
-
Quantification: Measure the concentration of glycerol and/or free fatty acids in the collected medium using commercially available assay kits.
-
-
Data Analysis:
-
Normalize the glycerol/FFA release to the protein content in each well.
-
Analyze the data to determine the dose-dependent inhibition of stimulated lipolysis by this compound.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 9. glpbio.com [glpbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
HSL-IN-1 Technical Support Center: Navigating Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability when using the Hormone-Sensitive Lipase (B570770) (HSL) inhibitor, HSL-IN-1. Inconsistent experimental results can arise from various factors, and this guide aims to equip users with the knowledge to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of hormone-sensitive lipase (HSL).[1][2] It specifically targets HSL, a key enzyme in the mobilization of fatty acids from stored triglycerides. HSL primarily hydrolyzes diacylglycerol to monoacylglycerol, a critical step in lipolysis.[1] By inhibiting HSL, this compound effectively reduces the breakdown of fats. Its high potency is demonstrated by a reported IC50 of 2 nM.[2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (-80°C) | -80°C | 6 months |
| In Solvent (-20°C) | -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound. [1][3]
To prevent degradation, it is highly recommended to aliquot stock solutions after preparation and avoid repeated freeze-thaw cycles.[3]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO.[1] For in vivo studies, it may be necessary to prepare a suspension. When preparing stock solutions in DMSO, it is important to use anhydrous (dry) DMSO, as the compound's solubility can be significantly impacted by water absorption in the solvent.[3] Ultrasonication may also be required to fully dissolve the compound.[3]
Q4: What could cause batch-to-batch variability in my experiments with this compound?
Batch-to-batch variation in the purity or formulation of this compound can contribute to inconsistent results.[1] If you suspect this is an issue, it is advisable to test a new lot of the inhibitor and to qualify each new batch upon receipt. Other sources of variability can include the experimental setup, such as inconsistent cell or tissue lysate quality, and improper handling of the compound.[1]
Q5: Are there any known off-target effects or potential issues with this compound?
As this compound is a boronic acid-based inhibitor, there is a potential for interactions with other serine hydrolases.[1] Boronic acids can form covalent bonds with the active site serine of these enzymes, which could lead to off-target effects.[1] Researchers should include appropriate controls to validate the specificity of this compound in their experimental system.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values or Lower Than Expected Inhibition
Variability in the half-maximal inhibitory concentration (IC50) or a general lack of inhibitory effect can be a significant roadblock. The following workflow can help diagnose the root cause.
References
Validation & Comparative
HSL-IN-1: A Comparative Guide to a Potent and Selective Hormone-Sensitive Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HSL-IN-1 with other known hormone-sensitive lipase (B570770) (HSL) inhibitors. HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides, making it a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes. This compound has emerged as a highly potent and orally active inhibitor of HSL, distinguished by its development aimed at reducing reactive metabolite liability. This document presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate informed decisions in research and drug development.
Performance Comparison of HSL Inhibitors
The inhibitory potency of this compound against hormone-sensitive lipase is significantly greater than many other commonly studied HSL inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected inhibitors.
| Inhibitor | IC50 (HSL) | Target Organism/Enzyme Source | Notes |
| This compound | 2 nM[1] | Human HSL | Potent and orally active, with reduced reactive metabolite liability.[1] |
| CAY10499 | 90 nM[2][3][4] | Human Recombinant HSL | Non-selective lipase inhibitor; also inhibits MAGL and FAAH.[2][3][4] |
| Orlistat | ~4.2 µM* | Pancreatic and Hormone-Sensitive Lipase | General lipase inhibitor; primarily targets gastric and pancreatic lipases.[5] |
| BAY 59-9435 | 23 nM | Human HSL | |
| (2-benzyloxy-5-chlorophenyl)boronic acid | 17 nM | HSL | |
| NNC0076-0079 | 110 nM | Human HSL |
*Note: The IC50 value for Orlistat was converted from 2.1 µg/ml assuming a molecular weight of approximately 495.7 g/mol .
Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related enzymes. While this compound was designed for high potency against HSL, its comprehensive selectivity profile against a panel of other lipases, such as adipose triglyceride lipase (ATGL) and monoacylglycerol lipase (MGL), is not yet fully published. In contrast, inhibitors like CAY10499 and Orlistat are known to be less selective.
| Inhibitor | Known Off-Target Effects |
| This compound | Data on broad selectivity is limited. Developed to reduce the formation of reactive metabolites. |
| CAY10499 | Inhibits monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) with IC50 values of 144 nM and 14 nM, respectively.[3][4] |
| Orlistat | A general lipase inhibitor that also potently inhibits gastric and pancreatic lipases. It can also inhibit fatty acid synthase (FASN).[5] |
Signaling Pathways and Experimental Workflows
To understand the context in which HSL inhibitors function and how their efficacy is determined, the following diagrams illustrate the HSL signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Hormonal regulation of HSL and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of HSL inhibitors.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the evaluation of enzyme inhibitors. Below are detailed methodologies for key assays used in the characterization of HSL inhibitors.
In Vitro HSL Inhibition Assay (Fluorescence-Based)
This assay determines the in vitro potency of a test compound by measuring the inhibition of HSL-catalyzed hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human HSL
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 50 mM potassium phosphate, pH 7.0
-
Fluorogenic substrate (e.g., a fluorescently labeled diacylglycerol analog)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add a fixed concentration of recombinant human HSL to each well of a 96-well plate.
-
Add the diluted test compounds or vehicle control (assay buffer with DMSO) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Lipase Selectivity Assay
To determine the selectivity of an inhibitor, its activity is tested against a panel of related lipases.
Procedure:
-
The in vitro inhibition assay described above is adapted for other lipases of interest (e.g., ATGL, MGL, pancreatic lipase).
-
The specific substrates and buffer conditions may need to be optimized for each enzyme to ensure linear reaction kinetics.
-
The test compound is serially diluted and incubated with each lipase, and the IC50 value is determined as described previously.
Data Analysis:
-
The selectivity of the inhibitor is expressed as the ratio of IC50 values for the off-target lipases to the IC50 value for HSL. A higher ratio indicates greater selectivity for HSL.
Conclusion
This compound is a highly potent inhibitor of hormone-sensitive lipase with a promising preclinical profile, particularly due to its low nanomolar IC50 and its design to minimize the formation of reactive metabolites.[1] When compared to other HSL inhibitors such as CAY10499 and Orlistat, this compound demonstrates significantly higher potency for HSL. However, a comprehensive understanding of its selectivity against a broader range of lipases is an important area for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation of this compound and other HSL inhibitors, aiding in the development of novel therapeutics for metabolic diseases.
References
A Comparative Guide to the Mechanisms of HSL-IN-1 and Orlistat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, particularly in the context of obesity and related disorders, lipase (B570770) inhibitors represent a significant area of therapeutic interest. This guide provides a detailed, objective comparison of two distinct lipase inhibitors: HSL-IN-1, a research compound targeting intracellular lipolysis, and Orlistat (B1677487), a clinically approved drug that acts within the gastrointestinal tract. By presenting their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Quantitative Data Comparison
The inhibitory potency of this compound and Orlistat against their respective target enzymes is a critical measure of their activity. The half-maximal inhibitory concentration (IC50) is a standard metric used for this purpose.
| Inhibitor | Primary Target(s) | IC50 Value | Primary Site of Action |
| This compound | Hormone-Sensitive Lipase (HSL) | ~2 nM[1][2] | Intracellular (primarily adipocytes) |
| Orlistat | Gastric and Pancreatic Lipases | ~1.3 nM - 0.22 µg/mL (Pancreatic Lipase)[3][4] | Gastrointestinal Lumen |
Note: The IC50 value for Orlistat can vary depending on the assay conditions and the source of the lipase enzyme.
Detailed Mechanism of Action
The fundamental difference between this compound and Orlistat lies in their target lipases and their cellular location of action. This compound modulates the breakdown of stored fats within cells, whereas Orlistat prevents the absorption of dietary fats in the gut.
This compound: An Intracellular Modulator of Lipolysis
This compound is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL), a key intracellular enzyme responsible for the hydrolysis of stored triglycerides and diacylglycerols within adipocytes.[5] The activity of HSL is a critical rate-limiting step in the mobilization of fatty acids and glycerol (B35011) from fat stores into the bloodstream. This process, known as lipolysis, is tightly regulated by hormones such as catecholamines and insulin (B600854).
The mechanism of HSL activation and its inhibition by this compound can be summarized as follows:
-
Hormonal Stimulation: Hormones like adrenaline bind to G-protein coupled receptors on the adipocyte surface, activating adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
HSL Phosphorylation: PKA phosphorylates HSL, leading to its activation and translocation from the cytosol to the surface of lipid droplets.
-
Inhibition by this compound: this compound directly binds to the active site of HSL, preventing it from hydrolyzing its substrates.[5] This leads to a reduction in the release of free fatty acids and glycerol from the adipocyte.
By inhibiting HSL, this compound can decrease circulating free fatty acid levels, which is a therapeutic strategy being explored for metabolic disorders like type 2 diabetes, where elevated fatty acids contribute to insulin resistance.
Orlistat: An Inhibitor of Dietary Fat Absorption
Orlistat is a potent, irreversible inhibitor of gastric and pancreatic lipases, enzymes that are crucial for the digestion of dietary fats in the gastrointestinal tract.[6][7] It is a saturated derivative of lipstatin, a natural lipase inhibitor. Orlistat's primary therapeutic effect is localized to the gut lumen, with minimal systemic absorption.[7]
The mechanism of action for Orlistat is direct and does not involve complex signaling cascades within host cells:
-
Ingestion: Orlistat is taken orally with fat-containing meals.
-
Enzyme Interaction: In the stomach and small intestine, Orlistat forms a covalent bond with the serine residue in the active site of gastric and pancreatic lipases.[7]
-
Lipase Inactivation: This covalent modification inactivates the lipases, rendering them unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides.
-
Reduced Fat Absorption: As a result, undigested triglycerides are not absorbed and are excreted in the feces. This leads to a caloric deficit, which can contribute to weight loss. At therapeutic doses, Orlistat can inhibit the absorption of approximately 30% of dietary fat.[6]
Experimental Protocols
The characterization of lipase inhibitors like this compound and Orlistat relies on robust in vitro enzymatic assays. Below are representative protocols for determining their inhibitory activity.
Protocol 1: In Vitro HSL Inhibition Assay (Colorimetric)
This assay is suitable for determining the IC50 value of compounds like this compound against Hormone-Sensitive Lipase.
-
Principle: This method measures the enzymatic activity of HSL through the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (B1204436) (pNPB). The product, p-nitrophenol, is a yellow compound that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to HSL activity.
-
Materials:
-
Recombinant human HSL
-
This compound or other test inhibitors
-
p-Nitrophenyl butyrate (pNPB)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)
-
DMSO for inhibitor dissolution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the diluted this compound solutions or a vehicle control (DMSO in Assay Buffer).
-
Add a fixed amount of recombinant human HSL enzyme to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPB substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C in a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each concentration.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay (Fluorometric)
This assay is suitable for determining the IC50 value of compounds like Orlistat against pancreatic lipase.
-
Principle: This method uses a fluorogenic substrate, such as 4-methylumbelliferyl oleate (B1233923) (4-MU oleate), which is non-fluorescent until it is hydrolyzed by lipase. The resulting product, 4-methylumbelliferone (B1674119) (4-MU), is highly fluorescent and can be measured, providing a sensitive measure of lipase activity.
-
Materials:
-
Porcine or human pancreatic lipase
-
Orlistat or other test inhibitors
-
4-methylumbelliferyl oleate (4-MU oleate)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
DMSO for inhibitor dissolution
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of Orlistat in DMSO and perform serial dilutions in Assay Buffer.
-
Assay Setup: Add the diluted Orlistat solutions or a vehicle control to the wells of a 96-well black plate.
-
Add a fixed amount of pancreatic lipase solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.[4]
-
Reaction Initiation: Add the 4-MU oleate substrate to each well to start the reaction.
-
Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 450 nm).[4]
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each Orlistat concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of Orlistat concentration and use a suitable regression model to calculate the IC50 value.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of HSL-IN-1 and BAY 59-9435 for Metabolic Research
In the landscape of metabolic disease research, the selective inhibition of Hormone-Sensitive Lipase (B570770) (HSL) presents a promising therapeutic strategy for conditions such as dyslipidemia and type 2 diabetes. HSL is a key enzyme that mobilizes fatty acids from stored triglycerides. Among the chemical tools available to probe HSL's function, HSL-IN-1 and BAY 59-9435 have emerged as potent inhibitors. This guide provides a comprehensive, data-supported comparison of these two compounds to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Quantitative Performance: A Comparative Overview
A critical aspect of selecting an appropriate inhibitor is its potency. In vitro enzymatic assays consistently demonstrate that this compound is a more potent inhibitor of HSL than BAY 59-9435.[1][2]
| Feature | This compound | BAY 59-9435 |
| Primary Target | Hormone-Sensitive Lipase (HSL) | Hormone-Sensitive Lipase (HSL) |
| IC50 (HSL) | 2 nM[1][3] | 23 nM[1][4] |
| Selectivity | Potent against HSL; comprehensive selectivity profile against other lipases is not fully characterized.[5] | Selective for HSL; does not show activity against Adipose Triglyceride Lipase (ATGL).[6] |
| Pharmacokinetics (Rat) | Oral Administration (3 mg/kg): Cmax: 3.35 µg/mLAUC: 19.65 µg·h/mL[1][3] | In vivo activity demonstrated, but specific pharmacokinetic parameters are not readily available in the searched literature. |
| Key Features | Potent and orally active.[3] | Potent and selective HSL inhibitor.[4] |
Delving into the Mechanism: The HSL Signaling Pathway
Both this compound and BAY 59-9435 exert their effects by directly inhibiting the enzymatic activity of Hormone-Sensitive Lipase. HSL's activity is principally regulated by the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway. Hormonal stimulation, such as by catecholamines, activates PKA, which in turn phosphorylates and activates HSL, leading to the hydrolysis of diacylglycerol and the release of free fatty acids.
Experimental Protocols: Measuring HSL Inhibition
Accurate determination of inhibitor potency is fundamental. Below are detailed methodologies for in vitro HSL inhibition assays.
In Vitro HSL Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against HSL.[7]
1. Materials:
-
Recombinant human HSL enzyme
-
This compound or BAY 59-9435 (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.0)
-
Fluorescent substrate: A commercially available fluorescently labeled diacylglycerol or triglyceride analog (e.g., NBD-labeled substrate)
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Add a fixed amount of recombinant human HSL enzyme to each well of the 96-well plate.
-
Add the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Monitor the increase in fluorescence over time at 37°C.
3. Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Workflow for Selectivity Profiling
To assess the specificity of an HSL inhibitor, its activity should be tested against a panel of other relevant lipases.
In Vivo Studies: A Glimpse into Physiological Effects
This compound: Oral administration of this compound at 3 mg/kg in male Wistar rats resulted in a significant reduction in plasma glycerol (B35011) levels, demonstrating potent antilipolytic effects and good oral bioavailability.[3]
BAY 59-9435: In a study involving C57BL/6J mice, treatment with BAY 59-9435 at a dose of 30 mg/kg was used to investigate the role of HSL in brown adipose tissue.[8] Another study demonstrated that BAY 59-9435 did not affect lipolysis in HSL deficient mice, confirming its specificity in a whole-animal model.[6]
Conclusion
Both this compound and BAY 59-9435 are valuable tools for the pharmacological inhibition of HSL. The choice between them will depend on the specific experimental needs.
-
This compound is the more potent of the two inhibitors, with an IC50 in the low nanomolar range, making it ideal for experiments where high potency is required. However, its selectivity profile against a broader range of lipases needs more thorough investigation.[5]
-
BAY 59-9435 , while less potent than this compound, has a well-documented selectivity for HSL over other lipases like ATGL.[6] This makes it a suitable choice for studies where target specificity is a primary concern.
For researchers in the field of metabolic diseases, a careful consideration of these factors will be crucial for designing robust experiments and accurately interpreting their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. benchchem.com [benchchem.com]
- 8. Lipolytic Products Activate Peroxisome Proliferator-activated Receptor (PPAR) α and δ in Brown Adipocytes to Match Fatty Acid Oxidation with Supply - PMC [pmc.ncbi.nlm.nih.gov]
HSL-IN-1: A Potent Hormone-Sensitive Lipase Inhibitor Requiring Comprehensive Cross-Reactivity Profiling
For Immediate Release
HSL-IN-1 has been identified as a highly potent inhibitor of Hormone-Sensitive Lipase (B570770) (HSL), a critical enzyme in the regulation of lipid metabolism. With a reported half-maximal inhibitory concentration (IC50) of 2 nM, this compound presents a valuable tool for researchers investigating metabolic diseases such as obesity and type 2 diabetes.[1][2][3][4] However, a thorough examination of its cross-reactivity with other human lipases has not been extensively documented in publicly available literature, underscoring a critical need for comprehensive selectivity profiling by investigators using this compound.
This guide provides a comparative analysis of this compound, summarizing its known potency and highlighting the current knowledge gap regarding its selectivity. Furthermore, it offers a detailed, generalized experimental protocol to enable researchers to perform their own cross-reactivity studies.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound against its primary target, HSL, is well-established. However, its effects on other key lipases involved in lipid metabolism remain largely uncharacterized. The following table summarizes the known IC50 value for this compound and provides data for other HSL inhibitors, BAY 59-9435 and NNC0076-0079, to illustrate a typical selectivity profile.
| Lipase Target | This compound IC50 | BAY 59-9435 IC50 | NNC0076-0079 IC50 |
| Hormone-Sensitive Lipase (HSL) | 2 nM[1][2][3][4] | 23 nM[5][6][7] | 110 nM[5][8] |
| Pancreatic Lipase (PL) | Data not available | >10 µM | >50 µM[8] |
| Lipoprotein Lipase (LPL) | Data not available | >10 µM | >50 µM[8] |
| Monoacylglycerol Lipase (MAGL) | Data not available | >10 µM | Data not available |
| Hepatic Lipase (HL) | Data not available | Data not available | >50 µM[8] |
| Bile-Salt Stimulated Lipase (BSSL) | Data not available | Data not available | >50 µM[8] |
The Imperative for Selectivity Profiling
The absence of comprehensive selectivity data for this compound necessitates careful experimental design and interpretation of results. Off-target inhibition of other lipases could lead to confounding effects and misinterpretation of the specific role of HSL in a given biological process. Researchers are strongly encouraged to perform their own selectivity profiling to fully characterize the on- and off-target effects of this compound within their experimental systems.
Experimental Protocols for Lipase Selectivity Profiling
To facilitate standardized assessment of inhibitor selectivity, a generalized protocol for an in vitro colorimetric lipase inhibition assay is provided below. This method can be adapted to test the inhibitory activity of compounds like this compound against a panel of relevant lipases.
In Vitro Lipase Inhibition Assay using a Chromogenic Substrate (e.g., p-Nitrophenyl Butyrate (B1204436) - pNPB)
This assay measures the enzymatic activity of a lipase through the hydrolysis of a chromogenic substrate. The resulting colored product can be quantified spectrophotometrically, and the reduction in its formation in the presence of an inhibitor is used to determine the inhibitor's potency (IC50).
Materials:
-
Purified lipase (e.g., human HSL, porcine pancreatic lipase)
-
Test inhibitor (e.g., this compound)
-
p-Nitrophenyl butyrate (pNPB) or other suitable p-nitrophenyl ester substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.5, containing appropriate co-factors or emulsifiers if necessary)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of working concentrations.
-
Prepare a working solution of the lipase enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Prepare a working solution of the pNPB substrate in a suitable solvent (e.g., isopropanol (B130326) or acetonitrile).
-
-
Assay Protocol (96-well plate format):
-
Add a small volume (e.g., 2-5 µL) of the serially diluted inhibitor solutions or vehicle (DMSO) to the appropriate wells.
-
Add the enzyme working solution to each well.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPB substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the reaction rates to the vehicle control (V₀) to determine the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - V/V₀) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Workflow for Assessing Lipase Inhibitor Selectivity
A structured workflow is essential for systematically evaluating the selectivity of a lipase inhibitor. The following diagram illustrates the key steps, from initial screening against the primary target to broader profiling against a panel of other lipases.
Caption: Workflow for assessing the selectivity of a lipase inhibitor.
Conclusion
This compound is a powerful and highly potent inhibitor of HSL, making it an invaluable tool for investigating the role of this enzyme in metabolic regulation. However, the current lack of comprehensive, publicly available data on its cross-reactivity with other lipases represents a significant knowledge gap. It is imperative for researchers to conduct their own selectivity profiling to ensure the validity and specificity of their findings. The experimental protocol and workflow provided in this guide offer a framework for such investigations, ultimately contributing to a more complete understanding of this important research compound and its effects on lipid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. BAY 59-9435 - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. novonordisk.com [novonordisk.com]
HSL-IN-1 vs. Genetic Knockdown: A Comparative Analysis of Hormone-Sensitive Lipase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of experimental tools is paramount. This guide provides an objective comparison of two key methods for studying Hormone-Sensitive Lipase (HSL): the pharmacological inhibitor HSL-IN-1 and genetic knockdown techniques. By examining their efficacy, experimental protocols, and underlying mechanisms, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific research questions.
Hormone-Sensitive Lipase is a critical intracellular enzyme responsible for the hydrolysis of diacylglycerol, a key step in the mobilization of stored fats from adipose tissue.[1][2] Its central role in lipolysis makes it a prime target for research in metabolic diseases such as dyslipidemia and type 2 diabetes.[2][3] Two predominant approaches to investigate HSL function are acute inhibition with small molecules like this compound and chronic depletion through genetic knockdown (e.g., siRNA, shRNA) or knockout.
Pharmacological inhibition offers acute, reversible, and dose-dependent control of HSL activity, which is advantageous for mimicking therapeutic interventions and studying rapid signaling events.[4][5] In contrast, genetic knockdown provides a model for the long-term consequences of reduced or absent HSL expression, revealing potential compensatory mechanisms and the enzyme's role in chronic physiological processes.[4][5]
Quantitative Comparison of Efficacy
The following tables summarize quantitative data on the efficacy of this compound and HSL genetic knockdown from various studies. It is important to note that the data are from different experimental systems and may not be directly comparable.
Table 1: Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 2 nM | Recombinant Human HSL | [2] |
| Antilipolytic Effect | Significantly reduced plasma glycerol (B35011) | Rat (3 mg/kg, p.o.) | [2] |
| Inhibition of Stimulated Lipolysis | Dose-dependent reduction in glycerol release | Primary Murine Adipocytes | [1] |
Table 2: Efficacy of HSL Genetic Knockdown
| Method | Effect on Lipolysis | Species/System | Reference |
| siRNA Knockdown | Prevention of rCT-1-stimulated glycerol release | 3T3-L1 Adipocytes | [6] |
| Adipocyte-Specific Knockout (AHKO) | Reduced basal and β-adrenergic stimulated lipolysis | Mice | [7] |
| Global Knockout | Defective lipolysis and resistance to diet-induced obesity | Mice | [8] |
Signaling Pathway and Experimental Workflow
The activity of HSL is primarily regulated by the PKA signaling pathway, which is activated by catecholamines. This compound directly inhibits the enzymatic activity of HSL, while genetic knockdown removes the HSL protein from the system entirely.
A typical experimental workflow to assess the efficacy of HSL inhibition or knockdown involves stimulating lipolysis in adipocytes and measuring the release of glycerol or free fatty acids.
Experimental Protocols
Pharmacological Inhibition with this compound in Primary Adipocytes
This protocol outlines the steps to measure the effect of this compound on stimulated lipolysis in primary adipocytes.[1]
1. Isolation and Culture of Primary Murine Adipocytes:
-
Euthanize mice and surgically remove epididymal fat pads.
-
Wash fat pads in Phosphate-Buffered Saline (PBS).
-
Mince the tissue and digest with collagenase solution (0.2 mg/mL) in a shaking water bath at 37°C.
-
Filter the cell suspension through a 250-μm gauze mesh and centrifuge to separate mature adipocytes.
-
Culture the isolated adipocytes in an appropriate medium.
2. Lipolysis Assay:
-
Wash cultured primary adipocytes with PBS and starve them in a serum-free medium overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol (B85558) (e.g., 10 µM).
-
Incubate for 1-3 hours at 37°C.
-
Collect the culture medium and measure the glycerol concentration using a commercial assay kit.
-
Normalize the glycerol release to the total protein content of the cells in each well.
Genetic Knockdown of HSL using siRNA in 3T3-L1 Adipocytes
This protocol describes the use of siRNA to knock down HSL expression in 3T3-L1 adipocytes.[5][9]
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Replace the differentiation medium with DMEM/10% FBS after 2-3 days and allow cells to mature for an additional 4-5 days.
2. siRNA Transfection:
-
On day 8 of differentiation, transfect mature 3T3-L1 adipocytes with siRNA targeting HSL or a non-targeting control siRNA.
-
Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. The final siRNA concentration is typically in the range of 50-100 nM.[10]
-
After transfection, incubate the cells for 48-72 hours to allow for HSL protein depletion.
3. Lipolysis Assay:
-
After the incubation period, wash the cells and perform a lipolysis assay as described for the pharmacological inhibition protocol (pre-incubation with the inhibitor is omitted).
-
Stimulate with a lipolytic agent and measure glycerol and/or free fatty acid release.
-
Confirm HSL knockdown by Western blotting or qPCR.
Discussion and Conclusion
The choice between this compound and genetic knockdown of HSL is contingent on the specific research objective. This compound is a powerful tool for investigating the acute effects of HSL inhibition, making it highly relevant for preclinical drug development and for dissecting the immediate signaling consequences of blocking HSL activity.[4][5] Its reversibility and dose-dependent nature allow for precise control over the extent of HSL inhibition.
Conversely, HSL genetic knockdown is invaluable for understanding the long-term physiological roles of HSL.[4][5] This approach has been instrumental in uncovering the existence of compensatory lipolytic pathways, a discovery that would be challenging to make through acute inhibition alone.[5] However, potential off-target effects of siRNA and the possibility of developmental adaptations in knockout models should be carefully considered.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Studying Lipolysis in Adipocytes by Combining siRNA Knockdown and Adenovirus-Mediated Overexpression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hormone-Sensitive Lipase Knockouts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An siRNA-based method for efficient silencing of gene expression in mature brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
HSL-IN-1: A Potent Lipolysis Inhibitor Awaiting Comprehensive Specificity Profiling
For Immediate Release
A detailed review of HSL-IN-1, a potent inhibitor of Hormone-Sensitive Lipase (B570770) (HSL), underscores its efficacy in blocking lipolysis while highlighting a critical need for comprehensive selectivity data. This guide offers a comparative analysis of this compound, its mechanism of action, and standardized protocols for its evaluation, aimed at researchers, scientists, and drug development professionals.
This compound, also identified as compound 24b, has emerged as a powerful, orally active small molecule inhibitor of Hormone-Sensitive Lipase (HSL), a crucial enzyme in the mobilization of stored fats.[1][2] With a reported half-maximal inhibitory concentration (IC50) of 2 nM, this compound presents a valuable tool for investigating metabolic diseases such as dyslipidemia and type 2 diabetes.[2][3] However, the full scope of its specificity against other enzymes, a critical factor for its utility as a research tool and potential therapeutic agent, remains largely uncharacterized in publicly available literature.
Mechanism of Action: Targeting the Final Stages of Lipolysis
This compound exerts its effects through the direct inhibition of HSL's enzymatic activity.[1] HSL is a key intracellular lipase primarily responsible for the hydrolysis of diacylglycerol to monoacylglycerol, a rate-limiting step in the breakdown of stored triglycerides.[1] By blocking this step, this compound effectively reduces the release of free fatty acids and glycerol (B35011) from adipocytes.[1] This targeted action interrupts the canonical lipolytic pathway stimulated by hormones like catecholamines via the β-adrenergic receptor/cAMP/Protein Kinase A (PKA) signaling cascade.[1]
The Critical Gap: this compound Selectivity
While the potency of this compound against its primary target, HSL, is well-documented, its activity against other lipases and serine hydrolases is not yet fully understood.[1][4] This lack of a comprehensive selectivity profile represents a significant knowledge gap.[4] Potential off-target effects on enzymes such as diacylglycerol lipase (DAGL), monoacylglycerol lipase (MAGL), ABHD6, or carboxylesterases could lead to unintended biological consequences and misinterpretation of experimental results.[1] Researchers are therefore encouraged to perform their own selectivity profiling to ensure the validity of their findings when using this compound.[4]
Comparative Inhibitor Specificity
To provide context for the importance of selectivity, the following table summarizes the inhibitory activity of this compound against its target and includes data for other HSL inhibitors where selectivity has been assessed. The absence of broad screening data for this compound is a notable limitation.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound (compound 24b) | Human HSL | 2 | Not publicly available | [2][3] |
| BAY 59-9439 | Human HSL | 60 | Highly selective against pancreatic lipase (PL), lipoprotein lipase (LPL), and monoglyceride lipase (MGL) | [5] |
| Rat HSL | 110 | [5] | ||
| Pancreatic Lipase (PL) | >10,000 | [5] | ||
| Lipoprotein Lipase (LPL) | >10,000 | [5] | ||
| Monoglyceride Lipase (MGL) | >10,000 | [5] |
Experimental Protocols
To facilitate the standardized evaluation of HSL inhibitors, detailed methodologies for key experiments are provided below.
In Vitro HSL Inhibition Assay (p-Nitrophenyl Butyrate (B1204436) Method)
This colorimetric assay is a common and straightforward method for determining the in vitro potency of HSL inhibitors.[4][6]
Principle: The assay measures the enzymatic activity of HSL by monitoring the hydrolysis of the substrate p-nitrophenyl butyrate (pNPB). The product of this reaction, p-nitrophenol, is a chromophore that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to HSL activity.
Materials:
-
Purified HSL enzyme
-
This compound or other test inhibitors
-
p-Nitrophenyl butyrate (pNPB)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
DMSO (for inhibitor dilution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations for testing.
-
In a 96-well plate, add 2 µL of each inhibitor dilution. For control wells, add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted HSL enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Prepare the pNPB substrate solution in the Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPB solution to each well.
-
Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the reaction rates to the control (V₀, no inhibitor).
-
Plot the percentage of inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Experimental Design
To further clarify the biological context and experimental approach, the following diagrams are provided.
Caption: Simplified signaling pathway of HSL activation and the point of this compound inhibition.
Caption: Experimental workflow for assessing the selectivity of this compound against a panel of lipases.
References
A Head-to-Head Showdown: In Vitro Comparison of Hormone-Sensitive Lipase Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of metabolic disease research, the selective inhibition of Hormone-Sensitive Lipase (HSL) presents a promising therapeutic strategy. This guide offers an objective, data-driven comparison of key HSL inhibitors, providing essential in vitro performance data, detailed experimental protocols, and visual pathways to inform inhibitor selection and experimental design.
Hormone-Sensitive Lipase is a critical enzyme in lipid metabolism, primarily responsible for the hydrolysis of diacylglycerols and cholesteryl esters, leading to the release of free fatty acids from adipose tissue.[1] Its dysregulation is implicated in metabolic disorders such as obesity and type 2 diabetes, making it a compelling target for therapeutic intervention. This guide focuses on a head-to-head in vitro comparison of prominent HSL inhibitors: HSL-IN-1, BAY 59-9435, and NNC0076-0079.
Quantitative Comparison of HSL Inhibitor Potency and Selectivity
The in vitro efficacy and selectivity of HSL inhibitors are paramount for their utility as research tools and potential as therapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, BAY 59-9435, and NNC0076-0079 against human HSL and other related lipases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Lipase | IC50 | Assay Type | Reference |
| This compound | Human HSL | 2 nM | Colorimetric (PNPB Substrate) | [2][3] |
| Pancreatic Lipase (PL) | Data not available | |||
| Lipoprotein Lipase (LPL) | Data not available | |||
| BAY 59-9435 | Human HSL | 23 nM | Not specified | [4][5] |
| Adipose Triglyceride Lipase (ATGL) | No significant effect | Cell-based assay | [6] | |
| NNC0076-0079 | Human HSL | 110 nM | Fluorescence-based | [7] |
| Lipoprotein Lipase (LPL) | >50 µM | Fluorescence-based | [7] | |
| Hepatic Lipase (HL) | >50 µM | Fluorescence-based | [7] | |
| Pancreatic Lipase (PL) | >50 µM | Fluorescence-based | [7] |
Note: While this compound and BAY 59-9435 are reported to be potent and selective HSL inhibitors, comprehensive public data on their selectivity against a broad panel of lipases is limited.[3][8]
HSL Activation and Inhibition Signaling Pathway
The activity of HSL is primarily regulated by the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway. Hormonal stimulation, for instance by catecholamines, activates PKA, which in turn phosphorylates and activates HSL. The inhibitors discussed herein act directly on the HSL enzyme to block its catalytic activity.
Experimental Protocols
Accurate and reproducible in vitro assays are crucial for the comparative evaluation of HSL inhibitors. Below are detailed methodologies for common assays used to determine HSL inhibitory activity.
In Vitro HSL Inhibition Assay (Colorimetric)
This assay is a widely used method for determining the in vitro potency of HSL inhibitors using the substrate p-nitrophenyl butyrate (B1204436) (pNPB).
Materials:
-
Purified human HSL
-
HSL inhibitor (e.g., this compound)
-
p-Nitrophenyl butyrate (pNPB)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mg/mL BSA
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the HSL inhibitor in DMSO. Create serial dilutions to achieve the desired final concentrations in the assay.[1]
-
Reagent Preparation: Prepare a working solution of pNPB in the Assay Buffer. Dilute the purified HSL enzyme to the desired concentration in the Assay Buffer.[1]
-
Assay Setup:
-
Initiate Reaction and Measure:
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
In Vitro HSL Inhibition Assay (Fluorescence-Based)
This method offers higher sensitivity and utilizes a fluorescently labeled triglyceride analogue as a substrate.
Materials:
-
Recombinant human HSL enzyme
-
HSL inhibitor (e.g., NNC0076-0079)
-
Fluorescently labeled triglyceride analogue substrate
-
Assay Buffer
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor and Enzyme Preparation: Prepare serial dilutions of the inhibitor in DMSO. Dilute the HSL enzyme in the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor (up to 50 µM for NNC0076-0079) for 30-70 minutes at room temperature.[7]
-
Reaction Initiation: Add the emulsified fluorescently labeled triglyceride analogue substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 2 hours at 37°C.[7]
-
Measurement: Determine the extent of hydrolysis by measuring the fluorescence intensity using a fluorometer.[7]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in the colorimetric assay protocol.
Experimental Workflow for HSL Inhibitor Screening
The process of identifying and characterizing HSL inhibitors in vitro typically follows a systematic workflow from initial screening to detailed characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. novonordisk.com [novonordisk.com]
- 8. Medchemexpress - USA Chemical Suppliers [americanchemicalsuppliers.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of HSL-IN-1
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The potent and orally active hormone-sensitive lipase (B570770) (HSL) inhibitor, HSL-IN-1, requires meticulous handling throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, small-molecule enzyme inhibitors.[1] A thorough risk assessment should be conducted before beginning any work with this compound.[1]
Personal Protective Equipment (PPE) for Handling this compound Waste
Before initiating any disposal procedures, it is critical to be outfitted with the appropriate personal protective equipment to minimize exposure to this potent compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols of the compound, whether in solid or solution form.[1] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a certified chemical fume hood | A primary engineering control to prevent inhalation of the powdered compound or aerosols from solutions.[1] |
Operational Plan for this compound Disposal
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.[1] Do not dispose of this compound solutions down the drain.[1]
Step 1: Segregation of this compound Waste
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a sealed, labeled hazardous waste container.[1]
Step 2: Labeling of Hazardous Waste Containers
Accurate and clear labeling of waste containers is essential for identification and safe handling by all laboratory personnel and waste disposal vendors.
-
Each container must be clearly labeled with "Hazardous Waste" and the name of the chemical: "this compound".
-
Include the concentration of the this compound in the waste, if known.
-
Note the date when the waste was first added to the container.
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste is critical to prevent accidental spills or exposure.
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
Step 4: Disposal through a Licensed Vendor
The final step is the disposal of the hazardous waste through an approved and licensed vendor.
-
Follow your institution's specific guidelines and procedures for the disposal of hazardous chemical waste.[1]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: In Vitro HSL Inhibition Assay
To provide context for the generation of this compound waste, a generalized protocol for determining the inhibitory activity of this compound against Hormone-Sensitive Lipase (HSL) in vitro is outlined below. This protocol should be adapted and optimized for specific experimental conditions.[1]
Materials:
-
This compound
-
DMSO
-
Purified HSL enzyme
-
Assay Buffer
-
Substrate (e.g., p-nitrophenyl butyrate (B1204436) (PNPB) for a colorimetric assay or a fluorogenic triglyceride substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for the assay.[1]
-
Enzyme Preparation: Dilute the recombinant HSL in assay buffer to the desired working concentration.[1]
-
Assay Setup:
-
Initiate Reaction: Add the substrate to each well to start the reaction.[2]
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at appropriate intervals.[1]
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Normalize the data to the vehicle control and plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.[1]
By adhering to these detailed disposal procedures and understanding the experimental context in which this compound is used, laboratories can maintain a high standard of safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
